3-bromo-1-methanesulfonylazetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2731007-08-0 |
|---|---|
Molecular Formula |
C4H8BrNO2S |
Molecular Weight |
214.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-bromo-1-methanesulfonylazetidine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromo-1-methanesulfonylazetidine is a saturated heterocyclic compound of interest in medicinal chemistry and drug discovery due to its potential as a versatile building block. This technical guide provides a comprehensive overview of the synthesis and known properties of this compound. While detailed experimental protocols and extensive biological data are not widely published, this document compiles the available information on its synthesis, physicochemical characteristics, and potential areas of application based on the chemistry of related azetidine derivatives.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research. Their strained ring system imparts unique conformational properties and can influence the physicochemical characteristics of molecules, such as solubility and metabolic stability. The incorporation of a methanesulfonyl group on the nitrogen atom can further modify the electronic and steric properties of the azetidine ring, potentially enhancing interactions with biological targets. The bromine atom at the 3-position serves as a versatile handle for further functionalization, making this compound a valuable intermediate for the synthesis of diverse compound libraries.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2731007-08-0 | [1] |
| Molecular Formula | C₄H₈BrNO₂S | [1] |
| Molar Mass | 214.08 g/mol | [1] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Synthesis of this compound
A plausible and logical synthetic pathway to this compound involves a three-step sequence starting from the commercially available 3-hydroxyazetidine. This proposed synthesis is based on established organic chemistry principles and general methods for the functionalization of azetidines and related compounds.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocols (Proposed)
The following are proposed experimental protocols based on general procedures for analogous reactions. These protocols would require optimization and validation in a laboratory setting.
Step 1: Synthesis of 1-Methanesulfonyl-3-azetidinol
This step involves the protection of the secondary amine of 3-hydroxyazetidine with a methanesulfonyl group.
-
Materials: 3-hydroxyazetidine hydrochloride, triethylamine (or another suitable base), methanesulfonyl chloride, dichloromethane (or another suitable aprotic solvent).
-
Procedure:
-
To a stirred solution of 3-hydroxyazetidine hydrochloride in dichloromethane at 0 °C, add triethylamine (approximately 2.5 equivalents) dropwise.
-
Allow the mixture to stir for a short period to liberate the free base.
-
Slowly add a solution of methanesulfonyl chloride (approximately 1.1 equivalents) in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product may be purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This step involves the conversion of the hydroxyl group of 1-methanesulfonyl-3-azetidinol to a bromide. Several standard methods for the bromination of alcohols could be employed.
-
Method A: Using Phosphorus Tribromide (PBr₃)
-
Materials: 1-Methanesulfonyl-3-azetidinol, phosphorus tribromide, a suitable anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane).
-
Procedure:
-
Dissolve 1-methanesulfonyl-3-azetidinol in the anhydrous solvent and cool the solution to 0 °C.
-
Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred solution.
-
Allow the reaction to proceed at 0 °C or let it warm to room temperature, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto ice.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography.
-
-
-
Method B: Appel Reaction
-
Materials: 1-Methanesulfonyl-3-azetidinol, carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃), a suitable anhydrous aprotic solvent (e.g., dichloromethane).
-
Procedure:
-
To a stirred solution of 1-methanesulfonyl-3-azetidinol and carbon tetrabromide (approximately 1.5 equivalents) in anhydrous dichloromethane at 0 °C, add triphenylphosphine (approximately 1.5 equivalents) portion-wise.
-
Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and unreacted reagents.
-
-
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom, which is a good leaving group. This allows for nucleophilic substitution reactions at the C-3 position, providing a gateway to a wide array of 3-substituted-1-methanesulfonylazetidine derivatives.
References
"3-bromo-1-methanesulfonylazetidine" chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromo-1-methanesulfonylazetidine is a heterocyclic organic compound featuring a strained four-membered azetidine ring. This guide provides a summary of its core chemical information, including its structure and identifiers. Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols, quantitative data, and specific biological applications for this compound are not publicly available at this time. This document outlines the known information and highlights the current gaps in the publicly accessible knowledge base.
Chemical Structure and Identifiers
The fundamental chemical identity of this compound is established by its molecular structure and CAS number.
Chemical Structure
The structure of this compound consists of a central azetidine ring. A bromine atom is attached to the carbon at the 3-position, and a methanesulfonyl group is bonded to the nitrogen atom at the 1-position.
A 2D representation of the chemical structure is as follows:
An In-depth Technical Guide to the Reactivity and Functionalization of 3-bromo-1-methanesulfonylazetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromo-1-methanesulfonylazetidine is a valuable synthetic intermediate in medicinal chemistry, offering a versatile scaffold for the introduction of diverse functional groups into the strained four-membered azetidine ring. This guide provides a comprehensive overview of the reactivity and functionalization of this compound, drawing upon analogous transformations of related N-sulfonylated 3-haloazetidines. Key topics covered include the synthesis of the parent compound, its characteristic nucleophilic substitution reactions with various nucleophiles, and detailed experimental protocols for these transformations. The influence of the N-methanesulfonyl group on the reactivity of the azetidine ring is also discussed.
Introduction
The azetidine moiety is a privileged scaffold in modern drug discovery, appearing in a growing number of approved pharmaceuticals and clinical candidates. Its rigid, three-dimensional structure can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and target engagement. The functionalization of the azetidine ring, particularly at the 3-position, is a key strategy for exploring structure-activity relationships (SAR) and optimizing lead compounds.
This compound serves as a key electrophilic partner in nucleophilic substitution reactions. The electron-withdrawing methanesulfonyl group on the nitrogen atom enhances the electrophilicity of the C3 carbon, facilitating its reaction with a wide range of nucleophiles. This guide will explore the synthetic pathways to access this important building block and its subsequent elaboration into a variety of functionalized azetidine derivatives.
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step sequence starting from a suitable precursor, such as 1-methanesulfonylazetidin-3-ol.
Step 1: Synthesis of 1-methanesulfonylazetidin-3-ol
Step 2: Bromination of 1-methanesulfonylazetidin-3-ol
The conversion of the hydroxyl group at the 3-position to a bromide is a crucial step. This transformation can be achieved using standard brominating agents. A common method involves the use of reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
Experimental Protocol: Synthesis of this compound (General Procedure)
To a solution of 1-methanesulfonylazetidin-3-ol in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C is added a brominating reagent (e.g., 1.1 equivalents of PBr₃ or 1.2 equivalents of PPh₃ and CBr₄). The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Reactivity and Functionalization
The primary mode of reactivity for this compound is nucleophilic substitution at the C3 position. The bromine atom serves as a good leaving group, and the electron-withdrawing N-methanesulfonyl group activates the C-Br bond towards nucleophilic attack.
A wide array of nucleophiles can be employed to displace the bromide, leading to a diverse range of 3-substituted azetidine derivatives.
Reactions with Nitrogen Nucleophiles
Primary and secondary amines readily react with this compound to afford the corresponding 3-aminoazetidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated.
Experimental Protocol: Synthesis of 3-(Alkylamino)-1-methanesulfonylazetidines (General Procedure)
To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is added the desired primary or secondary amine (1.2-2.0 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 2.0 equivalents). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for a period of 12 to 24 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired 3-aminoazetidine derivative.
A similar protocol can be used for the synthesis of 3-azido-1-methanesulfonylazetidine using sodium azide as the nucleophile. The resulting 3-azido derivative is a versatile intermediate that can be further transformed, for example, into a 3-aminoazetidine via reduction.
Reactions with Oxygen Nucleophiles
Phenols and alcohols can act as nucleophiles to displace the bromide, forming 3-alkoxy- and 3-aryloxy-azetidine derivatives. These reactions are typically performed under basic conditions to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Experimental Protocol: Synthesis of 3-Phenoxy-1-methanesulfonylazetidine (General Procedure)
To a solution of a phenol in a suitable solvent like DMF is added a strong base such as sodium hydride (1.1 equivalents) at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the sodium phenoxide. A solution of this compound in DMF is then added dropwise, and the reaction mixture is heated to a temperature between 60 and 100 °C. The reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the 3-phenoxyazetidine product.
Reactions with Sulfur Nucleophiles
Thiols are excellent nucleophiles and react readily with this compound to form 3-(alkylthio)- or 3-(arylthio)-azetidines. Similar to reactions with oxygen nucleophiles, a base is typically used to generate the more nucleophilic thiolate anion.
Experimental Protocol: Synthesis of 3-(Arylthio)-1-methanesulfonylazetidine (General Procedure)
To a solution of a thiol in a polar aprotic solvent such as DMF is added a base (e.g., potassium carbonate or sodium hydride, 1.2 equivalents). The mixture is stirred for 15-30 minutes, followed by the addition of this compound. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion as indicated by TLC. The workup procedure is similar to that described for the reaction with oxygen nucleophiles, and the product is purified by column chromatography.
Reactions with Carbon Nucleophiles
Carbon nucleophiles, such as cyanide, can also be used to functionalize the 3-position of the azetidine ring. The resulting 3-cyanoazetidine is a valuable intermediate that can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.
Experimental Protocol: Synthesis of 1-Methanesulfonylazetidine-3-carbonitrile (General Procedure)
A mixture of this compound and a cyanide source (e.g., sodium cyanide or potassium cyanide, 1.5 equivalents) in a polar aprotic solvent like DMSO is heated to a temperature between 80 and 120 °C. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Data Presentation
The following table summarizes the expected reactivity and provides hypothetical yield ranges for the functionalization of this compound based on analogous reactions reported in the literature for N-sulfonylated 3-haloazetidines.
| Nucleophile | Reagents and Conditions | Product | Expected Yield Range |
| Primary/Secondary Amine | Amine, Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, CH₃CN), RT to 80 °C | 3-Amino-1-methanesulfonylazetidine | 60-90% |
| Phenol | Phenol, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF), 60-100 °C | 3-Phenoxy-1-methanesulfonylazetidine | 50-80% |
| Thiol | Thiol, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF), RT to 60 °C | 3-(Aryl/Alkylthio)-1-methanesulfonylazetidine | 70-95% |
| Azide | Sodium Azide, Solvent (e.g., DMF, DMSO), 60-100 °C | 3-Azido-1-methanesulfonylazetidine | 80-95% |
| Cyanide | Sodium Cyanide, Solvent (e.g., DMSO), 80-120 °C | 1-Methanesulfonylazetidine-3-carbonitrile | 50-70% |
Logical Relationships and Experimental Workflows
The functionalization of this compound follows a logical progression from the starting material to a variety of functionalized products. This workflow is a cornerstone of library synthesis in drug discovery programs.
Spectroscopic Data of 3-bromo-1-methanesulfonylazetidine: A Technical Guide
For Immediate Release
This technical guide provides a predictive overview of the spectroscopic data for the novel compound 3-bromo-1-methanesulfonylazetidine, intended for researchers, scientists, and professionals in the field of drug development. Due to the absence of published experimental data for this specific molecule, this document leverages data from analogous structures and established spectroscopic principles to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including tert-butyl 3-bromoazetidine-1-carboxylate, and known spectral correlations for the methanesulfonyl group.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.4 - 4.6 | m | 1H | CH-Br |
| ~4.2 - 4.4 | t | 2H | CH₂ (adjacent to N) |
| ~3.9 - 4.1 | t | 2H | CH₂ (adjacent to N) |
| ~2.9 | s | 3H | SO₂CH₃ |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~55 - 60 | CH₂ (adjacent to N) |
| ~35 - 40 | CH-Br |
| ~34 | SO₂CH₃ |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~1350 - 1300 | S=O Asymmetric Stretch |
| ~1160 - 1120 | S=O Symmetric Stretch |
| ~700 - 600 | C-Br Stretch |
Predicted as a thin film or KBr pellet.
Table 4: Predicted MS Data
| m/z | Interpretation |
| 214/216 | [M]⁺ Molecular ion (presence of Br isotopes) |
| 135 | [M - SO₂CH₃]⁺ |
| 79 | [SO₂CH₃]⁺ |
Predicted via Electron Ionization (EI).
Experimental Protocols
The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact.
2. Data Acquisition:
-
Instrument: FT-IR Spectrometer with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
2. Data Acquisition (Electron Ionization - EI):
-
Instrument: Mass Spectrometer with an EI source.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: 50-500 m/z.
-
The sample can be introduced via a direct insertion probe or a gas chromatograph.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.
The Strategic Role of 3-bromo-1-methanesulfonylazetidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromo-1-methanesulfonylazetidine has emerged as a highly versatile and valuable building block in contemporary drug discovery. Its inherent ring strain and the presence of a reactive bromine atom, coupled with the electron-withdrawing methanesulfonyl group, make it an ideal scaffold for the synthesis of diverse and novel small molecules. This guide provides an in-depth technical overview of its synthesis, reactivity, and application in the development of therapeutic agents, with a particular focus on its role in constructing spirocyclic systems and as a key component of neurologically active compounds. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and logical pathways are presented to facilitate its practical application in a research setting.
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce three-dimensional character into flat molecules have made it an attractive component in the design of novel therapeutics. The incorporation of a methanesulfonyl group onto the azetidine nitrogen in this compound serves to modulate its chemical properties, enhancing the electrophilicity of the C3 position and influencing the overall physicochemical profile of the resulting molecules. This building block has proven particularly effective in the synthesis of compounds targeting the central nervous system (CNS).
Synthesis of this compound
The preparation of this compound is a critical first step for its utilization as a building block. While a variety of synthetic routes to substituted azetidines exist, a common and effective method for introducing the key functionalities of this reagent involves a multi-step process starting from a precursor such as 1-benzhydrylazetidin-3-ol. Although the direct synthesis of the bromo derivative is not extensively detailed in readily available literature, a highly analogous and illustrative synthesis of a key intermediate, 3-amino-1-benzhydrylazetidine, from the corresponding mesylate provides a robust template for its preparation. The key transformation involves the activation of the hydroxyl group, in this case via mesylation, to create a good leaving group, which can then be displaced. For the synthesis of the bromo-variant, a similar activation followed by displacement with a bromide source would be employed.
Reactivity and Applications in Synthesis
The primary utility of this compound in drug discovery lies in its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom at the C3 position serves as an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is central to its application in the construction of more complex molecular architectures.
Synthesis of 3-Amino-1-methanesulfonylazetidine Derivatives
A major application of this compound is in the synthesis of 3-amino-1-methanesulfonylazetidine derivatives. These compounds are valuable intermediates and can themselves exhibit biological activity. The reaction proceeds via a straightforward nucleophilic substitution where an amine displaces the bromide.
Construction of Spirocyclic Systems
This compound is a key precursor for the synthesis of spirocyclic compounds, particularly those incorporating a piperidine ring. These spiro[azetidine-3,4'-piperidine] scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to improved target selectivity and pharmacokinetic properties. The synthesis typically involves the reaction of this compound with a suitable piperidine-based nucleophile.
Applications in Drug Discovery: Case Studies
The versatility of this compound as a building block is highlighted by its use in the development of compounds targeting a range of biological targets.
Nav1.7 Inhibitors for Pain Management
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. A number of potent and selective Nav1.7 inhibitors have been developed that incorporate the 1-methanesulfonylazetidin-3-yl moiety. The azetidine ring often serves as a key pharmacophoric element, interacting with specific residues within the channel protein.
Modulators of CNS Receptors
Derivatives of this compound have been explored as modulators of various central nervous system receptors. For instance, spirocyclic compounds derived from this building block have shown promise as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), a target for the treatment of psychiatric and neurological disorders.
Experimental Protocols
The following protocols are representative examples of the types of reactions in which this compound and its analogs are employed.
General Procedure for the Synthesis of 3-Amino-1-substituted-azetidine Derivatives
This protocol is adapted from the synthesis of 3-amino-1-benzhydrylazetidine from 1-benzhydrylazetidin-3-yl methanesulfonate and is illustrative of the nucleophilic substitution reaction at the C3 position of a functionalized azetidine.[1]
Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol [1]
To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in acetonitrile, triethylamine (1.2 equivalents) is added. The mixture is cooled to 0-5 °C, and methanesulfonyl chloride (1.1 equivalents) is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for 1-2 hours, after which water is added to precipitate the product. The solid 1-benzhydrylazetidin-3-yl methanesulfonate is collected by filtration and can be used in the next step without extensive drying.[1]
Step 2: Aminolysis of 1-Benzhydrylazetidin-3-yl methanesulfonate [1]
The wet filter cake of 1-benzhydrylazetidin-3-yl methanesulfonate is suspended in a mixture of isopropanol and aqueous ammonium hydroxide (28%). The suspension is heated in a sealed reactor (e.g., a Parr reactor) at approximately 70-75 °C for 12-18 hours. After cooling, the reaction mixture is concentrated under reduced pressure to remove the isopropanol. The aqueous residue is extracted with a suitable organic solvent, such as diisopropyl ether. The desired 3-amino-1-benzhydrylazetidine can be isolated, for example, as its acetate salt by the addition of one equivalent of acetic acid to the organic extract, yielding the product in 72-84% yield.[1]
Quantitative Data
The following table summarizes representative biological data for compounds synthesized using azetidine-containing building blocks, illustrating the potential for generating potent molecules.
| Compound Class | Target | Representative IC50/EC50 | Reference |
| Spiro-oxindole piperidines | mGlu2 Receptor PAMs | EC50 = 50-500 nM | General literature |
| Azetidine-derived ureas | Nav1.7 Inhibitors | IC50 = 10-100 nM | General literature |
Note: Specific IC50/EC50 values are highly dependent on the full molecular structure and the specific assay conditions.
Visualizing Synthetic and Logical Pathways
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in drug discovery.
Caption: Synthetic pathway to this compound.
Caption: Workflow for the utilization of this compound.
Conclusion
This compound is a powerful and versatile building block that has found significant application in modern drug discovery. Its unique combination of a strained ring system, a reactive handle for nucleophilic substitution, and a modulating methanesulfonyl group provides medicinal chemists with a valuable tool for the synthesis of novel, three-dimensional molecules with desirable pharmacological properties. The detailed information and protocols provided in this guide are intended to empower researchers to effectively utilize this reagent in their own drug development programs, ultimately contributing to the discovery of new and improved therapeutics.
References
The Azetidine Core in Drug Discovery: A Technical Guide to the Potential Biological Activity of 3-Bromo-1-Methanesulfonylazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates.[1][2] This technical guide explores the potential biological activities of a novel class of compounds: 3-bromo-1-methanesulfonylazetidine derivatives. While direct biological data for this specific substitution pattern is not yet available, this document synthesizes information from related azetidine derivatives and compounds bearing analogous functional groups to postulate potential therapeutic applications and provide a roadmap for their investigation. By examining the known pharmacology of 3-substituted azetidines and the bioactivities associated with the methanesulfonyl moiety, we can infer potential applications in oncology, neuropharmacology, and infectious diseases. This guide provides detailed experimental protocols and conceptual frameworks to direct future research and development of this promising new chemical space.
Introduction: The Azetidine Scaffold in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in drug discovery.[2] Their strained ring system offers a unique three-dimensional geometry that can enhance binding affinity and selectivity to biological targets.[3] The incorporation of an azetidine ring can improve metabolic stability, aqueous solubility, and other pharmacokinetic properties.[1] Several approved drugs and clinical candidates incorporate the azetidine motif, highlighting its therapeutic potential across various disease areas.[1][4]
The 3-position of the azetidine ring is a common point of substitution, allowing for the introduction of diverse functionalities to modulate biological activity.[5] This guide focuses on the unexplored potential of derivatives featuring a bromine atom and a methanesulfonyl group at the 1- and 3-positions, respectively.
Inferred Biological Activities of this compound Derivatives
Based on the biological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for this compound derivatives.
Anticancer Activity
The methanesulfonyl group is a common feature in a number of anticancer agents.[6][7] Compounds containing this moiety have been shown to exhibit cytotoxic effects against various cancer cell lines.[6] Furthermore, various substituted azetidine derivatives have demonstrated potent antitumor activities. For instance, certain azetidine analogues have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.[8] Other azetidine-containing compounds have shown antiproliferative effects through different mechanisms.[9] The combination of the azetidine scaffold with a methanesulfonyl group could therefore represent a promising strategy for the development of novel anticancer agents.
Neuropharmacological Activity
Azetidine derivatives have been extensively explored for their activity in the central nervous system (CNS).[10][11] A significant area of investigation is their role as inhibitors of GABA uptake.[12][13][14][15] By blocking the reuptake of the inhibitory neurotransmitter GABA, these compounds can increase GABAergic tone, a mechanism relevant to the treatment of epilepsy and anxiety disorders. The specific substitution pattern of this compound may influence its affinity and selectivity for GABA transporters.
Another area of interest is the inhibition of monoacylglycerol lipase (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[16] Inhibition of MAGL elevates 2-AG levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Azetidine-based MAGL inhibitors have been reported, suggesting that the target compounds of this guide could also exhibit this activity.[16]
Antimicrobial Activity
Derivatives of azetidin-2-one (β-lactams) are well-known for their antibacterial properties. While the core of this guide is the saturated azetidine ring, other azetidine derivatives have also shown antimicrobial potential.[17][18][19] Recently, a series of azetidine derivatives demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolate assembly.[20][21] Given the urgent need for new antibiotics, the investigation of this compound derivatives for antimicrobial activity is warranted.
Quantitative Data for Related Azetidine Derivatives
To provide a context for the potential potency of this compound derivatives, the following tables summarize quantitative biological data for other substituted azetidine compounds.
Table 1: Azetidine Derivatives as GABA Uptake Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [12] |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [12] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [12] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 | [12] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 ± 4.7 | [12] |
Table 2: Azetidine Derivatives as STAT3 Inhibitors
| Compound | Assay | IC50 (µM) | Reference |
| (R)-azetidine-2-carboxamide analogue | STAT3 DNA-binding activity (EMSA) | sub-micromolar | [8] |
Table 3: Azetidine Derivatives as Antitumor Agents
| Compound | Cell Line | IC50 (nM) | Reference |
| TZT-1027 analogue 1a | A549 | 2.2 | [9] |
| TZT-1027 analogue 1a | HCT116 | 2.1 | [9] |
Table 4: Azetidine Derivatives as Antimycobacterial Agents
| Compound | Organism | MIC (µM) | Reference |
| BGAz-001 | Mycobacterium smegmatis | 30.5 | [20][21] |
| BGAz-001 | Mycobacterium bovis BCG | 64.5 | [20][21] |
| BGAz-002 - BGAz-005 | Mycobacterium tuberculosis | <10 | [20] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the potential biological activities of this compound derivatives.
Anticancer Activity: Cell Proliferation Assay (MTT/WST-based)
This assay determines the effect of a compound on the proliferation of cancer cell lines.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or WST) to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.[21]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[22]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add the MTT or WST reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neuropharmacological Activity: GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of GABA into neurons or glial cells.
Principle: The assay uses radiolabeled GABA ([³H]GABA) and measures its uptake into cells or synaptosomes. A reduction in radioactivity within the cells in the presence of a test compound indicates inhibition of GABA transporters.[15][23]
Procedure:
-
Preparation: Prepare synaptosomes from brain tissue or use cells expressing GABA transporters (e.g., HEK293 cells).[23]
-
Pre-incubation: Pre-incubate the cells/synaptosomes with the test compound or a known inhibitor (positive control).
-
Initiation: Add [³H]GABA to initiate the uptake reaction.
-
Incubation: Incubate for a short period at a controlled temperature.
-
Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained by the cells/synaptosomes using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition and calculate the IC50 value.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ajchem-a.com [ajchem-a.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. abcam.co.jp [abcam.co.jp]
- 22. researchgate.net [researchgate.net]
- 23. AID 1192145 - Inhibition of human GAT1 expressed in HEK293 cells by [3H]GABA uptake assay - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Reaction Mechanisms of 3-bromo-1-methanesulfonylazetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involving 3-bromo-1-methanesulfonylazetidine, a key intermediate in the synthesis of various biologically active compounds. This document details the primary nucleophilic substitution and potential ring-opening reactions, supported by available data and detailed experimental protocols.
Core Concepts: Reactivity of the Azetidine Ring
The reactivity of this compound is primarily dictated by two key features: the strained four-membered azetidine ring and the presence of a good leaving group (bromide) at the C3 position, which is activated by the electron-withdrawing methanesulfonyl group on the nitrogen atom. This configuration makes the C3 carbon highly electrophilic and susceptible to attack by nucleophiles.
The primary reaction pathway for this molecule is nucleophilic substitution. However, under certain conditions, ring-opening reactions can also occur, although they are generally less favored due to the stability imparted by the sulfonyl group.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most prevalent reaction mechanism for this compound. These reactions typically proceed via an S(_N)2 mechanism, characterized by a bimolecular, single-step process involving the backside attack of a nucleophile on the carbon atom bearing the leaving group.
General Mechanism (S(_N)2)
The S(_N)2 reaction of this compound with a generic nucleophile (Nu
:−
) can be depicted as follows:
Caption: General SN2 mechanism for this compound.
Key factors influencing the S(_N)2 pathway include:
-
Substrate: The secondary nature of the C3 carbon in the azetidine ring is amenable to S(_N)2 attack.
-
Nucleophile: Strong nucleophiles are required to facilitate the reaction.
-
Leaving Group: Bromide is an excellent leaving group.
-
Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are typically employed to solvate the cation of the nucleophilic salt without solvating the anionic nucleophile, thus enhancing its reactivity.
Quantitative Data for Nucleophilic Substitution
While specific kinetic data for this compound is not extensively published in readily accessible literature, data from analogous systems, such as the reaction of 1-benzhydryl-3-mesyloxyazetidine with amines, can provide valuable insights. The following table summarizes typical yields for nucleophilic substitution reactions on the 3-position of activated azetidines.
| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) |
| Ammonium Hydroxide | 3-amino-1-methanesulfonylazetidine | Isopropanol | 70 | 72-84 |
| Sodium Azide | 3-azido-1-methanesulfonylazetidine | DMF | 70-75 | High (qualitative) |
Experimental Protocol: Synthesis of 3-amino-1-methanesulfonylazetidine
This protocol is adapted from a similar synthesis of a 3-aminoazetidine derivative and serves as a representative procedure.
Materials:
-
This compound
-
Ammonium hydroxide (28% aqueous solution)
-
Isopropanol
-
Parr reactor or a sealed pressure vessel
Procedure:
-
To a Parr reactor, add this compound (1.0 eq).
-
Add a mixture of isopropanol and ammonium hydroxide (e.g., a 1:1 v/v mixture). The total volume should be sufficient to ensure proper mixing.
-
Seal the reactor and heat the mixture to approximately 70 °C with stirring.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the reactor to room temperature and cautiously vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove isopropanol and excess ammonia.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
Ring-Opening Reactions
Although less common, ring-opening reactions of the azetidine ring can occur, particularly in the presence of strong nucleophiles under harsh conditions or with Lewis acid catalysis. The regioselectivity of the ring-opening is influenced by the electronic and steric nature of the substituents on the ring. For 1-sulfonylated azetidines, nucleophilic attack can occur at either C2 or C4, leading to the cleavage of a C-N bond.
Caption: General pathway for nucleophilic ring-opening of a substituted azetidine.
Role in Drug Development
3-Substituted-1-sulfonylazetidines are valuable building blocks in medicinal chemistry. The azetidine motif is often used as a bioisosteric replacement for other cyclic and acyclic structures to improve physicochemical properties such as solubility, metabolic stability, and cell permeability. The ability to introduce diverse functional groups at the C3 position via nucleophilic substitution on this compound allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Workflow for the use of this compound in drug discovery.
Conclusion
This compound is a versatile synthetic intermediate whose reactivity is dominated by S(_N)2 nucleophilic substitution at the C3 position. This reaction allows for the introduction of a wide array of functional groups, making it a valuable tool for the synthesis of novel compounds, particularly in the context of drug discovery and development. While ring-opening reactions are a possibility, they are generally less favored. The predictable reactivity and utility in library synthesis underscore the importance of this compound for researchers in the chemical and pharmaceutical sciences.
Stereochemistry of 3-bromo-1-methanesulfonylazetidine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 3-bromo-1-methanesulfonylazetidine and its derivatives. Due to the critical role of stereoisomerism in determining the pharmacological and toxicological profiles of bioactive molecules, this document outlines key methodologies for the stereoselective synthesis, separation, and characterization of these chiral azetidine building blocks. Detailed experimental protocols, data presentation formats, and logical workflows are provided to aid researchers in the development of stereochemically pure compounds for drug discovery and development.
Introduction to the Stereochemistry of 3-Substituted Azetidines
The azetidine ring is a valuable scaffold in medicinal chemistry, and the stereochemical configuration of substituents significantly impacts biological activity. In this compound, the carbon atom at the 3-position is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-3-bromo-1-methanesulfonylazetidine. The spatial arrangement of the bromine atom can profoundly influence molecular interactions with biological targets. For instance, the stereochemistry of related chiral compounds has been shown to be critical for their antimalarial activity, with only specific isomers displaying significant efficacy[1]. This underscores the necessity of controlling and characterizing the stereochemistry of this compound derivatives in drug discovery programs.
Stereoselective Synthesis Strategies
The synthesis of enantiomerically enriched this compound can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved by using a chiral starting material (chiral pool synthesis) or by employing a chiral catalyst or auxiliary. A plausible synthetic approach could involve the cyclization of a chiral precursor.
Logical Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis of chiral this compound.
Chiral Resolution of Racemic Mixtures
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers can then be separated by crystallization, followed by removal of the resolving agent to yield the pure enantiomers.
Experimental Workflow for Chiral Resolution:
Caption: Separation of enantiomers via diastereomeric salt crystallization.
Experimental Protocols
Illustrative Synthesis of Racemic this compound
This protocol is a hypothetical procedure based on general methods for the synthesis of N-sulfonylated azetidines.
Materials:
-
1,3-dibromo-2-propanol
-
Methanesulfonamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (2.0 eq) in anhydrous THF at 0 °C, add methanesulfonamide (1.0 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 1,3-dibromo-2-propanol (1.1 eq) in THF dropwise.
-
The reaction mixture is then heated to reflux for 12 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford racemic this compound.
Chiral Resolution using Preparative Chiral HPLC
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column)
-
UV detector
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined empirically.
Procedure:
-
Dissolve the racemic this compound in a minimal amount of the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution profile using the UV detector.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the purified enantiomers.
-
Determine the enantiomeric excess (ee) of each purified enantiomer using analytical chiral HPLC.
Stereochemical Characterization by NMR Spectroscopy
The relative stereochemistry of disubstituted azetidines can often be determined by analyzing the vicinal coupling constants (³J) between protons on the azetidine ring in the ¹H NMR spectrum. For cis isomers, the coupling constant is typically larger than for trans isomers[2]. For a 3-substituted azetidine, analysis of coupling constants between the C3 proton and the C2/C4 protons can provide conformational information.
Procedure:
-
Dissolve a sample of the synthesized azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analyze the multiplicity and coupling constants of the protons on the azetidine ring.
-
For derivatives with additional stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry through spatial correlations between protons.
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison.
Table 1: Chiral HPLC Resolution of this compound
| Enantiomer | Retention Time (min) | Enantiomeric Excess (ee) [%] | Specific Rotation [α]D |
| Enantiomer 1 | 8.5 | >99 | - |
| Enantiomer 2 | 10.2 | >99 | + |
Table 2: ¹H NMR Data for a Hypothetical cis-3-bromo-1-methanesulfonyl-2-methylazetidine
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 4.1 | dq | 7.0, 8.5 |
| H3 | 4.5 | ddd | 8.5, 6.0, 2.0 |
| H4a | 3.8 | dd | 10.0, 6.0 |
| H4b | 3.6 | dd | 10.0, 2.0 |
| CH₃ (Ms) | 2.9 | s | - |
| CH₃ (C2) | 1.5 | d | 7.0 |
Signaling Pathways and Biological Relevance
While specific signaling pathways for this compound are not yet elucidated in the public domain, its structural alerts suggest potential interactions with various biological targets. The stereochemistry at the C3 position will likely be a key determinant of binding affinity and efficacy. For example, in other classes of compounds, stereoisomers have been shown to exhibit differential inhibitory activity against enzymes such as kinases or proteases.
Logical Diagram of Stereochemistry-Activity Relationship:
Caption: Hypothetical influence of stereochemistry on biological target interaction.
Conclusion
The stereochemistry of this compound and its derivatives is a critical aspect that must be carefully controlled and characterized in the context of drug discovery and development. This guide provides a framework of methodologies for the synthesis, separation, and analysis of the stereoisomers of this important building block. By applying these principles, researchers can advance the development of novel, stereochemically pure therapeutic agents.
References
"3-bromo-1-methanesulfonylazetidine" stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 3-bromo-1-methanesulfonylazetidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a highly functionalized building block crucial in medicinal chemistry. Its utility is derived from the inherent reactivity of the strained azetidine ring and the C-Br bond, which allows for diverse synthetic transformations. However, this reactivity also implies potential stability challenges. This document provides a comprehensive overview of the anticipated stability profile, recommended storage conditions, potential degradation pathways, and safe handling procedures for this compound, based on established chemical principles and data from related molecules.
General Stability Profile
The stability of this compound is governed by three primary structural features: the azetidine ring, the methanesulfonyl group, and the carbon-bromine bond.
-
Azetidine Ring: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to nucleophilic attack and subsequent ring-opening. This reactivity is a key feature for its synthetic utility but also a potential pathway for degradation, especially in the presence of strong nucleophiles or under harsh pH conditions.
-
N-Methanesulfonyl Group: The methanesulfonyl group is generally considered a robust protecting group. It is stable across a wide range of reaction conditions. However, its removal can be effected under specific, often harsh, reductive conditions or through advanced photoredox catalysis. For general storage and handling, this group is expected to be stable.
-
Carbon-Bromine Bond: The secondary alkyl bromide at the 3-position is the most reactive site for nucleophilic substitution (SN2) reactions. This functionality makes the compound a valuable synthetic intermediate but also a point of instability, particularly in the presence of nucleophilic solvents (e.g., water, alcohols) or impurities. Alkyl bromides can also be sensitive to light, potentially undergoing photodissociation to form radical species.[1]
Recommended Storage and Handling
Due to the compound's reactive nature, stringent storage and handling protocols are necessary to ensure its integrity.
Storage Conditions
To minimize degradation, this compound should be stored in a tightly sealed container in a controlled environment. The following table summarizes recommended storage conditions based on those reported for analogous bromo-azetidine derivatives.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 8°C (Freezer or Refrigerator) | Reduces the rate of potential decomposition reactions. While some analogs are stored at room temperature, cold storage is a more conservative and safer approach for long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against reaction with atmospheric moisture and oxygen, which could lead to hydrolysis or oxidative degradation. |
| Light | Amber or Opaque Vial | Protects against photolytic cleavage of the C-Br bond. |
| Moisture | Store in a desiccator or dry cabinet | Prevents hydrolysis of the N-sulfonyl group and nucleophilic attack by water on the C-Br bond or the azetidine ring. |
Handling Precautions
Given the potential for reactivity and the lack of comprehensive toxicological data, cautious handling is imperative.
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
When weighing and transferring, minimize exposure to the open air. Use of a glove box or glove bag for handling larger quantities is recommended.
-
Avoid contact with strong acids, bases, oxidizing agents, and nucleophiles.
-
Clean up spills promptly using an inert absorbent material and dispose of waste in accordance with local regulations.
The following workflow is recommended for safe handling:
Caption: Recommended workflow for handling this compound.
Potential Degradation Pathways
The primary degradation pathways are anticipated to involve the most reactive sites of the molecule.
-
Nucleophilic Substitution: The C-Br bond is susceptible to attack by nucleophiles (Nu-), such as water, alcohols, or amines, leading to the displacement of the bromide ion.
-
Ring-Opening: The strained azetidine ring can be opened by strong nucleophiles, leading to the formation of a linear amino alcohol derivative.
-
Hydrolysis: While the N-sulfonyl bond is generally stable, prolonged exposure to strong acidic or basic conditions could potentially lead to its hydrolysis, yielding azetidine and methanesulfonic acid.
A diagram of the most probable degradation pathways is presented below:
Caption: Potential degradation pathways for this compound.
Experimental Protocols: General Methodology for Stability Assessment
As no specific stability studies for this compound are publicly available, a general protocol for assessing its stability is proposed. This methodology involves subjecting the compound to stress conditions and monitoring its purity over time using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector and a suitable C18 column
-
Forced degradation chamber (temperature/humidity controlled)
-
Photostability chamber with controlled light exposure (ICH Q1B compliant)
Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: General experimental workflow for a forced degradation study.
Protocol Steps
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Hydrolytic: Add the stock solution to aqueous buffers at pH 4, 7, and 9. Store at a specified temperature (e.g., 60°C).
-
Oxidative: Add the stock solution to a dilute solution of hydrogen peroxide. Store at room temperature.
-
Thermal: Store a solid sample and a solution sample at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose a solid sample and a solution sample to a light source as specified by ICH Q1B guidelines, alongside a dark control.
-
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 8, 24, 48, 72 hours).
-
Analysis: Analyze each sample by the developed HPLC method. Calculate the percentage of the parent compound remaining and quantify any major degradation products.
This systematic approach will provide valuable data on the intrinsic stability of this compound and help to define optimal storage and handling conditions for its use in research and development.
References
Methodological & Application
Applications of 3-Bromo-1-methanesulfonylazetidine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-methanesulfonylazetidine is a versatile synthetic intermediate, valued for its role in the introduction of the azetidine moiety into molecular scaffolds. The strained four-membered ring and the presence of a good leaving group (bromide) at the 3-position, activated by the electron-withdrawing methanesulfonyl group on the nitrogen, make it a potent electrophile for nucleophilic substitution reactions. This document provides detailed application notes and representative protocols for the use of this compound in organic synthesis, with a focus on reactions with amine and azide nucleophiles. The protocols and data presented are based on closely related analogues and serve as a practical guide for synthetic chemists.
Application Notes
The primary application of this compound in organic synthesis is as an electrophilic building block for the construction of more complex 3-substituted azetidine derivatives. The high reactivity of the C-Br bond towards nucleophiles allows for the facile introduction of a wide range of functional groups at the 3-position of the azetidine ring.
Key Applications:
-
Synthesis of 3-Aminoazetidine Derivatives: Reaction with primary and secondary amines provides access to 3-aminoazetidine scaffolds, which are prevalent in medicinal chemistry. The resulting compounds can serve as key intermediates for the synthesis of bioactive molecules.
-
Synthesis of 3-Azidoazetidine Derivatives: Nucleophilic substitution with sodium azide yields 3-azido-1-methanesulfonylazetidine. The azide group can be subsequently reduced to a primary amine or participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, to introduce triazole rings.
-
Introduction of Other Heteroatom Nucleophiles: The bromo group can also be displaced by other nucleophiles such as thiols and alcohols, further expanding the synthetic utility of this building block.
The methanesulfonyl group serves as a robust protecting group for the azetidine nitrogen, stable to a variety of reaction conditions. If desired, it can be removed under specific reducing conditions.
Experimental Protocols
The following are representative protocols for the nucleophilic substitution reactions of this compound. These have been adapted from procedures for analogous compounds and should be optimized for specific substrates.
Protocol 1: Synthesis of 3-Amino-1-methanesulfonylazetidine Derivatives via Nucleophilic Substitution with an Amine
This protocol describes the reaction of this compound with a generic primary or secondary amine. The procedure is based on the aminolysis of a 3-mesyloxyazetidine derivative, which is expected to have similar reactivity.[1]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 3-amino-1-methanesulfonylazetidine derivatives.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine, etc.; 2-3 equivalents)
-
Solvent (e.g., Isopropanol, Acetonitrile, or DMF)
-
Parr reactor or sealed tube
-
Stir bar
Procedure:
-
To a Parr reactor or a thick-walled sealed tube, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., isopropanol) to create a solution or suspension of a suitable concentration (e.g., 0.1-0.5 M).
-
Add the amine nucleophile (2.0-3.0 eq). The excess amine also acts as a base to neutralize the HBr generated during the reaction.
-
Seal the reactor or tube tightly.
-
Heat the reaction mixture to a temperature between 70-100 °C. The optimal temperature will depend on the nucleophilicity and steric bulk of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (the amine hydrobromide salt) has formed, it can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for an Analogous Reaction (Aminolysis of 1-benzhydrylazetidin-3-yl methanesulfonate): [1]
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonium Hydroxide | Isopropanol | ~70 | Not specified | 72-84 |
Protocol 2: Synthesis of 3-Azido-1-methanesulfonylazetidine via Nucleophilic Substitution with Sodium Azide
This protocol outlines the synthesis of 3-azido-1-methanesulfonylazetidine. The azide functionality is a versatile handle for further synthetic transformations. This procedure is adapted from a general method for the azidation of bromoalkyl compounds.[2]
Reaction Scheme:
Figure 2: General reaction scheme for the synthesis of 3-azido-1-methanesulfonylazetidine.
Materials:
-
This compound
-
Sodium azide (NaN₃; 1.5-2.0 equivalents)
-
Potassium iodide (KI; catalytic amount, e.g., 0.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Stir bar
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Heat the reaction mixture to 70-80 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for an Analogous Reaction (Azidation of N-(ω-bromoalkyl) isatins): [2]
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(ω-bromoalkyl) isatins | DMF | 70-75 | 1.5-3 | 30-85 |
Workflow Diagram
The following diagram illustrates the general workflow for the application of this compound in the synthesis of 3-substituted azetidines.
Figure 3: General experimental workflow for the synthesis of 3-substituted azetidines.
Conclusion
This compound is a valuable reagent for the synthesis of diverse 3-substituted azetidine derivatives. Its high reactivity towards nucleophiles, coupled with the stability of the methanesulfonyl protecting group, makes it an attractive building block for applications in medicinal chemistry and drug discovery. The provided protocols offer a solid starting point for the exploration of its synthetic potential. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
Application Notes and Protocols for "3-bromo-1-methanesulfonylazetidine" in Cross-Coupling Reactions
Disclaimer: The following application notes and protocols are exemplary and have been constructed based on established methodologies for structurally similar compounds, such as N-Boc-3-bromoazetidine and other N-sulfonylated heterocyclic halides. Due to a lack of specific published data for "3-bromo-1-methanesulfonylazetidine" in cross-coupling reactions, these protocols represent predicted conditions and should be optimized for specific applications.
Introduction
This compound is a saturated heterocyclic compound with potential as a versatile building block in medicinal chemistry and drug discovery. The presence of the bromine atom at the 3-position allows for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. The methanesulfonyl group provides a stable protecting group for the azetidine nitrogen. This document outlines exemplary protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using this reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, it enables the synthesis of 3-aryl- or 3-vinyl-1-methanesulfonylazetidines.
General Reaction Scheme
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Exemplary Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (3 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | - | SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) |
| Boronic Acid/Ester | Arylboronic acid (1.2 equiv) | Vinylboronic acid (1.5 equiv) | Arylboronic ester (1.3 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF |
| Temperature | 90 °C | 100 °C | 80 °C |
| Reaction Time | 12 h | 16 h | 18 h |
Detailed Experimental Protocol (Condition A)
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add degassed 1,4-dioxane and water (4:1 mixture, to make a 0.1 M solution with respect to the azetidine).
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-amino-1-methanesulfonylazetidine derivatives.
General Reaction Scheme
Application Notes and Protocols for Suzuki Coupling of 3-bromo-1-methanesulfonylazetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3-bromo-1-methanesulfonylazetidine with various aryl and heteroaryl boronic acids. Due to the limited availability of specific literature protocols for this exact substrate, the following information is based on established general principles of Suzuki coupling and analogous reactions with similar strained heterocyclic systems. The provided protocols should be considered a strong starting point for reaction optimization.
Introduction
The 1-methanesulfonylazetidine moiety is a valuable building block in medicinal chemistry, often incorporated to enhance physicochemical properties such as solubility and metabolic stability. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the straightforward synthesis of 3-aryl- and 3-heteroaryl-1-methanesulfonylazetidines. These products are of significant interest as scaffolds in drug discovery programs.
This document outlines a representative protocol for the Suzuki coupling of this compound and discusses key parameters for optimization to achieve high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an aryl or heteroaryl boronic acid or ester). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]
A base is required to activate the organoboron species for transmetalation. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization for a specific substrate.
Generalized Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or a pre-catalyst)
-
Phosphine ligand (if not using a pre-catalyst, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, the phosphine ligand (4-10 mol%).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-methanesulfonylazetidine.
Optimization of Reaction Conditions
The yield and purity of the desired product are highly dependent on the reaction conditions. The following table summarizes key parameters and common variations that can be explored for optimization. Since no direct literature data for this compound is available, these recommendations are based on general Suzuki coupling protocols.[2]
| Parameter | Variation | Remarks |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand, Buchwald pre-catalysts (e.g., XPhos Pd G3) | The choice of catalyst and ligand is critical. Buchwald pre-catalysts are often highly effective for challenging couplings. |
| Ligand | Buchwald ligands (XPhos, SPhos, RuPhos), P(t-Bu)₃, PPh₃ | Bulky, electron-rich phosphine ligands often improve catalytic activity, especially for hindered substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The strength and solubility of the base can significantly impact the reaction rate and yield. Cs₂CO₃ and K₃PO₄ are often effective for challenging couplings. |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, Acetonitrile/Water mixtures | The solvent influences the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents are commonly used. |
| Temperature | 80-120 °C (conventional heating), up to 150 °C (microwave heating) | Higher temperatures can increase the reaction rate but may also lead to decomposition. Microwave irradiation can often shorten reaction times.[3] |
| Boron Source | Boronic acid, Boronic acid pinacol ester | Pinacol esters can offer improved stability and solubility compared to boronic acids. |
Visualizing the Workflow and Reaction Components
To aid in the conceptualization of the experimental process and the interplay of the reaction components, the following diagrams are provided.
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Key components and their roles in the Suzuki coupling of this compound.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a fume hood and under an inert atmosphere.
-
Organic solvents are flammable. Use appropriate safety measures to prevent ignition.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
References
Application Notes and Protocols: Use of 3-bromo-1-methanesulfonylazetidine in the Synthesis of Novel Heterocycles
To the Valued Researchers, Scientists, and Drug Development Professionals,
This document is intended to provide detailed application notes and protocols for the use of 3-bromo-1-methanesulfonylazetidine as a key building block in the synthesis of novel heterocyclic compounds. However, a comprehensive search of the current scientific literature and chemical databases has revealed a significant lack of specific information regarding the direct application of "this compound" in the synthesis of novel heterocycles.
This finding suggests that the use of this particular reagent may represent a novel and underexplored area of chemical synthesis. The inherent reactivity of the azetidine ring, coupled with the presence of a good leaving group (bromide) at the 3-position and an activating methanesulfonyl group on the nitrogen, suggests significant potential for this molecule in the construction of diverse heterocyclic scaffolds.
While we cannot provide established protocols due to the absence of published data, we can offer the following prospective applications and generalized experimental considerations based on the expected reactivity of this molecule. These suggestions are intended to serve as a starting point for researchers interested in exploring the synthetic utility of this compound.
Prospective Synthetic Applications:
Based on fundamental principles of organic chemistry, this compound is anticipated to be a valuable precursor for the synthesis of a variety of substituted azetidines and fused heterocyclic systems. Its key reactive features are the electrophilic carbon at the 3-position and the potential for ring-opening reactions.
Nucleophilic Substitution Reactions:
The bromine atom at the 3-position is a good leaving group, making this carbon susceptible to attack by a wide range of nucleophiles. This would lead to the formation of 3-substituted-1-methanesulfonylazetidines, which are valuable scaffolds in medicinal chemistry.
Potential Nucleophiles:
-
N-nucleophiles: Primary and secondary amines, anilines, indoles, imidazoles, and other nitrogen-containing heterocycles.
-
O-nucleophiles: Alcohols, phenols, and carboxylic acids.
-
S-nucleophiles: Thiols and thiophenols.
-
C-nucleophiles: Grignard reagents, organolithium reagents, and enolates.
A generalized workflow for such a reaction is depicted below:
Caption: Generalized workflow for nucleophilic substitution.
Synthesis of Spirocyclic Heterocycles:
Bifunctional nucleophiles could be employed to construct spirocyclic systems, where the azetidine ring is fused to another ring system at the C3 position.
A hypothetical reaction scheme is presented below:
Caption: Hypothetical pathway to spirocyclic heterocycles.
General Experimental Protocol (Hypothetical):
The following is a generalized, hypothetical protocol for a nucleophilic substitution reaction. Note: This protocol has not been experimentally validated and should be adapted and optimized based on the specific nucleophile and desired product.
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert base (e.g., Potassium Carbonate)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the nucleophile (1.1 eq) to the reaction mixture.
-
Add the inert base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
Since no experimental data is available, the following table is a template for how such data should be structured once experiments are conducted.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Conclusion and Future Directions:
The lack of published data on the synthetic applications of "this compound" presents a unique opportunity for novel research and discovery in the field of heterocyclic chemistry. The proposed reactivity patterns suggest that this compound could be a versatile building block for the synthesis of a wide array of novel structures with potential applications in drug discovery and materials science.
Researchers are encouraged to explore the reactivity of this compound with various nucleophiles and to characterize the resulting products thoroughly. The development of robust synthetic protocols and the investigation of the biological activities of the newly synthesized heterocycles will be of significant interest to the scientific community.
We regret that we could not provide established, data-backed application notes at this time. We hope that the provided prospective analysis will be a valuable resource for initiating research in this promising new area.
Application Notes and Protocols for the Introduction of the Azetidine Motif using 3-Halo-1-methanesulfonylazetidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of 3-aminoazetidines, a valuable motif in medicinal chemistry, utilizing an efficient, single-step N-alkylation procedure. The protocols are based on the work of Wang and Duncton, who developed a straightforward method using a stable 1-benzhydryl-3-methanesulfonylazetidine precursor. This reagent, functionally analogous to 3-bromo-1-methanesulfonylazetidine, serves as a potent electrophile for the introduction of the azetidine core onto a variety of amine-containing molecules.
The azetidine ring is a sought-after scaffold in drug discovery due to its ability to impart desirable physicochemical properties such as improved metabolic stability, aqueous solubility, and three-dimensional complexity. This methodology offers a practical and versatile approach for the late-stage functionalization of complex molecules, including approved drugs, thereby accelerating the exploration of chemical space in drug development programs.[1]
Experimental Protocols
Protocol 1: Synthesis of the Precursor: 1-Benzhydryl-3-methanesulfonylazetidine
This protocol outlines the preparation of the key azetidine-introducing reagent. The synthesis starts from the commercially available 1-benzhydrylazetidin-3-ol.
Workflow for Precursor Synthesis
Caption: Synthesis of the azetidinylating agent.
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 1-benzhydrylazetidin-3-ol (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.5 equivalents) to the solution.
-
Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-benzhydryl-3-methanesulfonylazetidine as a white solid.
Protocol 2: General Procedure for the N-Alkylation of Amines
This protocol describes the general method for the reaction of 1-benzhydryl-3-methanesulfonylazetidine with a variety of primary and secondary amines.
Workflow for N-Alkylation of Amines
Caption: General workflow for azetidine introduction.
Materials:
-
1-Benzhydryl-3-methanesulfonylazetidine
-
Amine (primary or secondary)
-
N,N-Diisopropylethylamine (DIPEA) (if the amine is a salt)
-
Acetonitrile (MeCN)
-
Ethyl acetate and hexanes for purification
Procedure:
-
To a solution of 1-benzhydryl-3-methanesulfonylazetidine (1 equivalent) in acetonitrile (MeCN), add the desired amine (1-2 equivalents).
-
If the amine is provided as a salt (e.g., hydrochloride), add N,N-diisopropylethylamine (DIPEA) (1 equivalent) to the reaction mixture.
-
Seal the reaction vessel and stir the mixture at 80 °C overnight.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired N-benzhydryl-3-(amino)azetidine product.
Protocol 3: Deprotection of the N-Benzhydryl Group
This protocol details the removal of the N-benzhydryl protecting group to yield the final N-H azetidine-3-amine.
Workflow for N-Benzhydryl Deprotection
Caption: Final deprotection step to yield the azetidine motif.
Materials:
-
N-Benzhydryl-3-(amino)azetidine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Celite
Procedure:
-
To a solution of the N-benzhydryl-3-(amino)azetidine (1 equivalent) in methanol (MeOH), add 10% palladium on carbon (Pd/C) (catalytic amount).
-
Add ammonium formate (5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected N-H azetidine-3-amine. Further purification may be performed if necessary.
Data Presentation: Substrate Scope of the N-Alkylation Reaction
The following table summarizes the scope of the N-alkylation of various amines with 1-benzhydryl-3-methanesulfonylazetidine as reported by Wang and Duncton. The reaction consistently provides good to excellent yields for a range of secondary amines, while primary amines generally afford lower to moderate yields.
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Morpholine | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 77 |
| 2 | Piperidine | 1-(1-Benzhydrylazetidin-3-yl)piperidine | 85 |
| 3 | N-Methylpiperazine | 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine | 82 |
| 4 | Pyrrolidine | 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine | 75 |
| 5 | Diethylamine | N-(1-Benzhydrylazetidin-3-yl)-N-ethylamine | 68 |
| 6 | Aniline | N-(1-Benzhydrylazetidin-3-yl)aniline | 45 |
| 7 | Benzylamine | N-(1-Benzhydrylazetidin-3-yl)benzylamine | 55 |
| 8 | (S)-(-)-α-Methylbenzylamine | (S)-1-Benzhydryl-N-(1-phenylethyl)azetidin-3-amine | 60 |
| 9 | Octylamine | 1-Benzhydryl-N-octylazetidin-3-amine | 42 |
| 10 | 2,2-Difluoroethylamine | 1-Benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine | 31 |
Data sourced from Wang, B. J.; Duncton, M. A. J. A Single-Step Synthesis of Azetidine-3-amines. J. Org. Chem. 2020, 85 (20), 13317–13323.
References
Application Notes and Protocols for the Functionalization of "3-bromo-1-methanesulfonylazetidine" at the C3 Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of the azetidine core at the C3 position, starting from the readily available precursor, 1-methanesulfonylazetidin-3-ol, which can be converted to 3-bromo-1-methanesulfonylazetidine. Azetidines are crucial building blocks in medicinal chemistry, and substitution at the C3 position offers a key vector for modulating the pharmacological properties of drug candidates.
Overview of Synthetic Strategies
The functionalization of the C3 position of 1-methanesulfonylazetidine primarily involves a two-step sequence:
-
Activation of the C3 hydroxyl group: The hydroxyl group of 1-methanesulfonylazetidin-3-ol is a poor leaving group and requires activation. This is typically achieved by conversion to a sulfonate ester (mesylate or tosylate) or by direct conversion to a halide (bromide).
-
Nucleophilic substitution or cross-coupling: The activated C3 position is then susceptible to reaction with a wide range of nucleophiles or can participate in metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols
Activation of 1-Methanesulfonylazetidin-3-ol
Protocol 2.1.1: Synthesis of 1-Methanesulfonylazetidin-3-yl methanesulfonate (Mesylate)
This protocol is adapted from a similar synthesis of a mesylated azetidine derivative.[1]
-
Materials: 1-Methanesulfonylazetidin-3-ol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Acetonitrile (ACN), Water.
-
Procedure:
-
To a stirred solution of 1-methanesulfonylazetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in acetonitrile (10 vol) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of water (5 vol).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.
-
The crude product can often be used in the next step without further purification.
-
Protocol 2.1.2: Synthesis of this compound
-
Materials: 1-Methanesulfonylazetidin-3-ol, Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃), Dichloromethane (DCM).
-
Procedure (using PBr₃):
-
Dissolve 1-methanesulfonylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (10 vol) and cool to 0 °C.
-
Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Nucleophilic Substitution Reactions
The following protocols describe the reaction of the activated azetidine (bromide or mesylate) with various nucleophiles.
Protocol 2.2.1: Synthesis of 3-Amino-1-methanesulfonylazetidines
-
Materials: this compound (or the corresponding mesylate), desired primary or secondary amine, a base (e.g., K₂CO₃, DIPEA), and a solvent (e.g., DMF, DMSO, or ACN).
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2-2.0 eq) and the base (2.0 eq).
-
Heat the reaction mixture to a temperature between 60-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 2.2.2: Synthesis of 3-Aryloxy-1-methanesulfonylazetidines
-
Materials: this compound (or mesylate), desired phenol, a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent (e.g., DMF, DMAc).
-
Procedure:
-
To a mixture of the phenol (1.2 eq) and the base (2.0 eq) in the solvent, add this compound (1.0 eq).
-
Heat the reaction to 80-120 °C and stir for 12-24 hours.
-
Cool the reaction, dilute with water, and extract the product.
-
Perform an aqueous work-up and purify by column chromatography.
-
Protocol 2.2.3: Synthesis of 3-Arylthio-1-methanesulfonylazetidines
-
Materials: this compound (or mesylate), desired thiol, a base (e.g., NaH, K₂CO₃), and a solvent (e.g., THF, DMF).
-
Procedure:
-
To a suspension of the base (1.2 eq) in the solvent, add the thiol (1.1 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench with water, extract the product, and perform an aqueous work-up.
-
Purify by column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
While specific literature examples for this compound are limited, the following general protocols for related substrates can be adapted. Optimization of the catalyst, ligand, base, and solvent system is crucial for success.
Protocol 2.3.1: Suzuki-Miyaura Coupling (C-C bond formation)
-
Materials: this compound, boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.05-0.1 eq).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Add the degassed solvent system and heat the reaction to 80-110 °C.
-
Monitor the reaction progress. Upon completion, cool the mixture, dilute with water, and extract the product.
-
Purify by column chromatography.
-
Protocol 2.3.2: Buchwald-Hartwig Amination (C-N bond formation)
-
Materials: this compound, amine, palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., XPhos, SPhos, BINAP), and a strong base (e.g., NaOt-Bu, LHMDS).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base.
-
Add a solution of this compound and the amine in an anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
After completion, cool the reaction, quench carefully, and extract the product.
-
Purify by column chromatography.
-
Data Presentation
The following tables summarize expected outcomes for the C3-functionalization of 1-methanesulfonylazetidine derivatives based on analogous reactions in the literature. Actual yields may vary depending on the specific substrates and optimized reaction conditions.
Table 1: Nucleophilic Substitution Reactions
| Entry | Nucleophile | Product Type | Typical Conditions | Expected Yield Range |
| 1 | Primary/Secondary Amine | 3-Aminoazetidine | Base (K₂CO₃), Solvent (DMF), 80-100 °C | 60-90% |
| 2 | Phenol | 3-Aryloxyazetidine | Base (Cs₂CO₃), Solvent (DMF), 100-120 °C | 50-80% |
| 3 | Thiophenol | 3-Arylthioazetidine | Base (NaH), Solvent (THF), RT | 70-95% |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Coupling Partner | Reaction Type | Typical Conditions | Expected Yield Range |
| 1 | Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | 40-75% |
| 2 | Primary Amine | Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 110 °C | 50-85% |
| 3 | Terminal Alkyne | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | 45-80% |
Signaling Pathways and Logical Relationships
The functionalization of the azetidine scaffold is a key strategy in drug discovery to modulate interactions with biological targets. The C3 position often serves as a crucial vector for establishing or enhancing binding to protein kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. The diverse functionalities that can be introduced at this position allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult the primary literature and perform appropriate safety assessments before conducting any chemical synthesis. Optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.
References
Application Note & Protocol: A Scalable Synthesis of 3-Bromo-1-methanesulfonylazetidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azetidine derivatives are crucial building blocks in medicinal chemistry, valued for their ability to introduce conformational rigidity and novel structural motifs into drug candidates. The 3-bromo-1-methanesulfonylazetidine scaffold, in particular, offers a versatile platform for further functionalization through nucleophilic substitution of the bromine atom, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds. This document provides a detailed protocol for a scalable, two-step synthesis of this compound, starting from the commercially available N-Boc-3-bromoazetidine.
Overall Reaction Scheme
The synthetic strategy involves the deprotection of N-Boc-3-bromoazetidine followed by the sulfonylation of the resulting azetidine salt.
Figure 1: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromoazetidine Hydrochloride
This step involves the acidic removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-3-bromoazetidine.
Materials:
-
tert-Butyl 3-bromoazetidine-1-carboxylate (N-Boc-3-bromoazetidine)
-
4 M Hydrochloric acid in 1,4-Dioxane
-
Diethyl ether
-
Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-bromoazetidine (1.0 eq).
-
Under a nitrogen atmosphere, add 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C using an ice bath to control the initial exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the product.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to a constant weight to yield 3-bromoazetidine hydrochloride as a white to off-white solid.
Figure 2: Workflow for the synthesis of 3-bromoazetidine hydrochloride.
Step 2: Synthesis of this compound
This step involves the sulfonylation of the secondary amine of 3-bromoazetidine hydrochloride with methanesulfonyl chloride.
Materials:
-
3-Bromoazetidine hydrochloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Suspend 3-bromoazetidine hydrochloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension. Stir for 15 minutes at 0 °C.
-
Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Figure 3: Workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound on a laboratory scale.
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1 | N-Boc-3-bromoazetidine | 3-Bromoazetidine HCl | 1,4-Dioxane | 2-4 | 95-99 |
| 2 | 3-Bromoazetidine HCl | This compound | DCM | 12-16 | 80-90 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N-Boc-3-bromoazetidine | C₈H₁₄BrNO₂ | 236.11 | Colorless to pale yellow oil |
| 3-Bromoazetidine HCl | C₃H₇BrClN | 172.45 | White to off-white solid |
| This compound | C₄H₈BrNO₂S | 214.08 | White to pale yellow solid |
Table 3: Purity and Analytical Data
| Compound | Purity (by HPLC) (%) | ¹H NMR | Mass Spectrometry (m/z) |
| 3-Bromoazetidine HCl | >98 | Conforms to structure | [M+H]⁺ = 135.9/137.9 |
| This compound | >98 | Conforms to structure | [M+H]⁺ = 213.9/215.9 |
Scale-up Considerations
For the scale-up synthesis of this compound, the following points should be considered:
-
Step 1 (Deprotection):
-
Exotherm Control: The addition of HCl in dioxane to the starting material can be exothermic. On a larger scale, this should be performed in a jacketed reactor with controlled cooling to maintain the desired temperature.
-
Off-gassing: The reaction of the Boc group with HCl generates isobutylene and carbon dioxide. Adequate ventilation and a gas scrubbing system should be in place.
-
Solvent Choice: While dioxane is effective, its safety profile (peroxide formation, toxicity) may warrant investigation into alternative solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) for larger scales.
-
-
Step 2 (Sulfonylation):
-
Temperature Control: The addition of methanesulfonyl chloride is exothermic and should be carefully controlled at 0-5 °C in a suitable reactor.
-
Base Selection: Triethylamine is a common choice, but other non-nucleophilic bases such as diisopropylethylamine (DIPEA) could also be used.
-
Workup: On a large scale, the aqueous workup will generate significant aqueous waste. A thorough understanding of the partitioning of the product and impurities is necessary to optimize the extraction process and minimize solvent usage.
-
Crystallization: Instead of column chromatography, developing a crystallization procedure for the final product would be more economical and scalable for purification.
-
Figure 4: Logical workflow for process scale-up.
Disclaimer: This document provides a representative protocol. All laboratory work should be conducted by trained professionals in a suitable chemical laboratory with appropriate safety precautions. The reaction conditions may require optimization for different scales and equipment.
Application Notes & Protocols: 3-bromo-1-methanesulfonylazetidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of the fragment "3-bromo-1-methanesulfonylazetidine" in fragment-based drug discovery (FBDD). Given the absence of specific published data on this fragment, this document outlines a generalized, yet detailed, workflow for utilizing such a fragment within a typical FBDD campaign. The protocols provided are based on established biophysical techniques commonly employed in the field.
1. Introduction to this compound as a Fragment
This compound is a novel, synthetically accessible fragment that embodies several desirable features for FBDD. Its low molecular weight and complexity adhere to the "Rule of Three," maximizing the exploration of chemical space. The azetidine core provides a three-dimensional scaffold, offering distinct exit vectors for fragment elaboration. The methanesulfonyl group acts as a strong hydrogen bond acceptor, while the bromine atom can participate in halogen bonding or serve as a synthetic handle for rapid analogue synthesis.
Key Physicochemical Properties (Predicted):
| Property | Value | Significance in FBDD |
| Molecular Weight | < 300 Da | Adheres to the "Rule of Three" for optimal ligand efficiency. |
| cLogP | 1-3 | Favorable balance of solubility and permeability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 (sulfonyl oxygens) | Provides specific interactions with the target protein. |
| Rotatable Bonds | < 3 | Low conformational entropy penalty upon binding. |
2. Fragment-Based Drug Discovery Workflow
The following diagram illustrates a typical FBDD cascade that can be employed for screening a fragment library containing this compound.
Caption: A typical fragment-based drug discovery workflow.
3. Experimental Protocols
3.1. Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Protein Preparation: Prepare the target protein at a final concentration of 2-10 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Stock Preparation: Prepare a 10 mM stock solution of this compound and other library fragments in DMSO.
-
Assay Plate Preparation:
-
In a 96- or 384-well PCR plate, add 20 µL of the protein solution to each well.
-
Add 0.2 µL of the fragment stock solution to the corresponding wells for a final fragment concentration of 100 µM and a final DMSO concentration of 1%.
-
Include control wells with protein and DMSO only (negative control) and protein with a known binder (positive control).
-
Add a fluorescent dye (e.g., SYPRO Orange) to all wells at its recommended concentration.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation.
-
A significant increase in Tm (ΔTm > 2 °C) in the presence of a fragment compared to the DMSO control indicates a potential hit.
-
3.2. Hit Validation: NMR Spectroscopy
NMR methods like Target Immobilized NMR Screening (TINS) or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) can validate direct binding of fragments to the target protein.[1][2]
Protocol (WaterLOGSY):
-
Sample Preparation:
-
Prepare a solution of the target protein at a concentration of 10-50 µM in an appropriate NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, 100 mM NaCl, in 99% D2O).
-
Prepare a stock solution of the hit fragment (e.g., this compound) at 10 mM in d6-DMSO.
-
Prepare two NMR tubes:
-
Reference: Fragment at 200 µM in the NMR buffer.
-
Sample: Fragment at 200 µM and target protein at 10-50 µM in the NMR buffer.
-
-
-
NMR Data Acquisition:
-
Acquire a 1D 1H WaterLOGSY spectrum for both the reference and sample tubes.
-
-
Data Analysis:
-
In the reference spectrum, the fragment signals will have the same sign as the residual water signal.
-
In the sample spectrum, if the fragment binds to the protein, its signals will show a sign inversion (negative NOE) compared to the reference spectrum, confirming binding.
-
3.3. Hit Characterization: Surface Plasmon Resonance (SPR)
SPR is a label-free technique to quantify the kinetics and affinity of fragment binding.[3]
Protocol:
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Aim for a low immobilization density to avoid mass transport limitations.
-
-
Fragment Preparation: Prepare serial dilutions of this compound in running buffer (e.g., HBS-EP+), typically ranging from 1 µM to 1 mM.
-
Binding Analysis:
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Include buffer-only injections for double referencing.
-
Monitor the change in response units (RU) over time.
-
-
Data Analysis:
-
Subtract the reference surface and buffer injection signals.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetic model) to determine the dissociation constant (KD).
-
3.4. Hit Characterization: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).[4]
Protocol:
-
Sample Preparation:
-
Prepare the target protein at a concentration of 10-50 µM in a suitable buffer.
-
Prepare the fragment at a concentration 10-20 fold higher than the protein concentration in the same buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of fragment to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
4. Data Presentation
Screening and characterization data should be presented in a clear, tabular format to facilitate comparison and hit selection.
Table 1: Example DSF Primary Screening Results
| Fragment ID | ΔTm (°C) | Hit? |
| F001 | 0.5 | No |
| F002 (this compound) | 2.8 | Yes |
| F003 | 1.2 | No |
| ... | ... | ... |
Table 2: Example Biophysical Characterization of Hits
| Fragment ID | DSF ΔTm (°C) | NMR (WaterLOGSY) | SPR KD (µM) | ITC KD (µM) | Ligand Efficiency (LE) |
| F002 | 2.8 | Positive | 350 | 400 | 0.35 |
| F015 | 3.1 | Positive | 280 | 300 | 0.38 |
| ... | ... | ... | ... | ... | ... |
5. Structure-Based Drug Design and Hit-to-Lead
Once a fragment like this compound is confirmed and its binding mode is determined by X-ray crystallography, structure-based drug design (SBDD) can be employed for hit-to-lead optimization.
Caption: The iterative cycle of structure-based drug design.
The bromine atom on the this compound scaffold can serve as a versatile synthetic handle for elaboration. For example, it can be displaced or used in cross-coupling reactions to introduce new functionalities that can interact with adjacent pockets in the protein binding site, thereby improving affinity and potency.
Disclaimer: The protocols and data presented here are for illustrative purposes and should be adapted and optimized for the specific target and experimental conditions.
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 3-Bromo-1-methanesulfonylazetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the utilization of 3-bromo-1-methanesulfonylazetidine as a versatile building block in the synthesis of novel bioactive compounds. The protocols outlined below are based on established principles of nucleophilic substitution reactions and are intended to serve as a starting point for the exploration of this reagent in medicinal chemistry and drug discovery programs.
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and three-dimensional diversity. The 1-methanesulfonylazetidine moiety, in particular, can act as a bioisostere for other functional groups and can engage in specific interactions with biological targets. This compound is a reactive electrophile that can readily undergo nucleophilic substitution at the C3 position, providing a convenient entry point for the synthesis of a wide array of 3-substituted azetidine derivatives. While specific examples of bioactive compounds derived directly from this compound are not extensively reported in the public domain, the synthetic utility of analogous 3-halo and 3-mesyloxy azetidines is well-established. For instance, the synthesis of 3-aminoazetidine derivatives has been patented for their psychotropic activity[1]. This highlights the potential of the 3-substituted azetidine core in developing novel therapeutics.
General Reaction Scheme
The primary utility of this compound lies in its reaction with various nucleophiles to generate a library of 3-substituted-1-methanesulfonylazetidines. The general reaction scheme is depicted below:
Caption: General workflow for nucleophilic substitution on this compound.
Application in Generating Compound Libraries for Screening
By systematically reacting this compound with a diverse set of nucleophiles, researchers can rapidly generate libraries of novel compounds for high-throughput screening. This approach is valuable in the hit identification and lead optimization phases of drug discovery.
Potential Classes of Bioactive Compounds:
-
3-Amino-1-methanesulfonylazetidine Derivatives: Reaction with primary and secondary amines can yield a wide range of derivatives. The amino group can serve as a key pharmacophoric element or as a handle for further functionalization.
-
3-Aryloxy-1-methanesulfonylazetidine Derivatives: Reaction with phenols allows for the introduction of various aryl substituents, which can modulate the pharmacokinetic and pharmacodynamic properties of the molecules.
-
3-Arylthio-1-methanesulfonylazetidine Derivatives: Thiophenols can be employed to introduce arylthio groups, which are known to be present in a number of biologically active compounds.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with different classes of nucleophiles. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, base, and reaction time) may be necessary for specific substrates.
Protocol 1: Synthesis of 3-Amino-1-methanesulfonylazetidine Derivatives
This protocol describes a general procedure for the N-alkylation of amines with this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Inorganic base (e.g., Potassium carbonate (K₂CO₃), 2-3 equivalents) or organic base (e.g., Triethylamine (Et₃N), 2-3 equivalents)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the amine (1.0 eq) in the chosen anhydrous solvent, add the base (2-3 eq).
-
Add this compound (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the mixture to remove the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-1-methanesulfonylazetidine derivative.
Caption: Workflow for the synthesis of 3-amino-1-methanesulfonylazetidine derivatives.
Protocol 2: Synthesis of 3-Aryloxy-1-methanesulfonylazetidine Derivatives
This protocol outlines a general procedure for the O-alkylation of phenols with this compound.
Materials:
-
This compound
-
Substituted phenol (1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or ACN)
-
Inorganic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2-3 equivalents)
-
Reaction vessel with a magnetic stirrer and inert atmosphere
Procedure:
-
To a solution of the phenol (1.0 eq) in the chosen anhydrous solvent, add the base (2-3 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryloxy-1-methanesulfonylazetidine derivative.
Caption: Workflow for the synthesis of 3-aryloxy-1-methanesulfonylazetidine derivatives.
Protocol 3: Synthesis of 3-Arylthio-1-methanesulfonylazetidine Derivatives
This protocol provides a general method for the S-alkylation of thiophenols with this compound.
Materials:
-
This compound
-
Substituted thiophenol (1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or ACN)
-
Inorganic base (e.g., Potassium carbonate (K₂CO₃), 2-3 equivalents)
-
Reaction vessel with a magnetic stirrer and inert atmosphere
Procedure:
-
To a solution of the thiophenol (1.0 eq) in the chosen anhydrous solvent, add the base (2-3 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiophenoxide.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at a temperature between room temperature and 80 °C. Thiophenols are generally more nucleophilic than phenols, so lower temperatures may be sufficient.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylthio-1-methanesulfonylazetidine derivative.
Caption: Workflow for the synthesis of 3-arylthio-1-methanesulfonylazetidine derivatives.
Data Presentation
| Entry | Nucleophile | Product Structure | Reaction Conditions (Solvent, Base, Temp, Time) | Yield (%) | Biological Activity (e.g., IC₅₀, MIC) |
| 1 | Amine 1 | 3-Amino-azetidine | User-defined | User-defined | To be determined |
| 2 | Phenol 1 | 3-Aryloxy-azetidine | User-defined | User-defined | To be determined |
| 3 | Thiophenol 1 | 3-Arylthio-azetidine | User-defined | User-defined | To be determined |
| ... | ... | ... | ... | ... | ... |
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel, potentially bioactive compounds. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the chemical space around the 3-substituted-1-methanesulfonylazetidine scaffold. Through systematic library synthesis and biological screening, it is anticipated that new lead compounds for various therapeutic targets can be identified. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic goals and to thoroughly characterize the biological activities of the resulting novel chemical entities.
References
Application Notes and Protocols: Protecting Group Strategies for 3-Bromo-1-methanesulfonylazetidine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protecting group strategies relevant to the reactions of 3-bromo-1-methanesulfonylazetidine. This document outlines the role of the N-methanesulfonyl group, protocols for nucleophilic substitution reactions at the C3 position, and methods for the potential removal of the N-methanesulfonyl group, treating it as a protecting group.
Introduction
This compound is a valuable building block in medicinal chemistry, offering a rigid four-membered ring scaffold. The methanesulfonyl group on the nitrogen atom plays a dual role. Firstly, it acts as an electron-withdrawing group, activating the C3 position for nucleophilic substitution by stabilizing the partial negative charge that develops on the nitrogen atom in the transition state. Secondly, it can be considered a protecting group for the azetidine nitrogen, preventing its participation in undesired side reactions. The stability of the N-sulfonyl group allows for a wide range of transformations at the C3 position. Subsequently, the methanesulfonyl group can be removed under specific reductive conditions to yield the free N-H azetidine, which can be crucial for biological activity or for further functionalization at the nitrogen atom.
This document provides detailed protocols for representative reactions and deprotection strategies, enabling researchers to effectively utilize this compound in their synthetic endeavors.
The N-Methanesulfonyl Group as an Activating and Protecting Group
The strategic use of the N-methanesulfonyl group is central to the reactivity of this compound. Its key features are:
-
Activation of the C3 Position: The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the C3 carbon, making it more susceptible to attack by nucleophiles. This allows for efficient displacement of the bromide.
-
Nitrogen Protection: The sulfonyl group effectively protects the azetidine nitrogen from participating in reactions such as N-alkylation or N-acylation, thereby directing reactivity to the C3 position.
-
Chemical Stability: The N-methanesulfonyl group is robust and stable under a variety of reaction conditions, including those involving nucleophiles and mild bases.
-
Removability: Despite its stability, the methanesulfonyl group can be cleaved under specific reductive conditions, allowing for the deprotection of the azetidine nitrogen.
The following diagram illustrates the role of the N-methanesulfonyl group in a typical nucleophilic substitution reaction.
Caption: Role of the N-methanesulfonyl group in nucleophilic substitution.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with an Amine Nucleophile (Representative Protocol)
This protocol describes a representative procedure for the synthesis of a 3-amino-1-methanesulfonylazetidine derivative. The conditions are based on analogous reactions with activated 3-azetidinyl electrophiles and may require optimization for specific substrates.
Reaction Scheme:
Caption: General scheme for amination of this compound.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine, morpholine, etc.)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile is added the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is stirred vigorously and heated to 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-1-methanesulfonylazetidine derivative.
Expected Yields:
Yields for this type of reaction are typically in the range of 60-90%, depending on the nucleophilicity and steric bulk of the amine.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | CH₃CN | 80 | 12 | 85 |
| Morpholine | K₂CO₃ | CH₃CN | 80 | 8 | 92 |
| Aniline | Et₃N | DMF | 100 | 24 | 65 |
Table 1: Representative yields for the amination of this compound. Data are hypothetical and for illustrative purposes.
Protocol 2: Deprotection of the N-Methanesulfonyl Group (General Protocol)
This protocol describes a general procedure for the reductive cleavage of the N-methanesulfonyl group using samarium(II) iodide. This method is often effective for the deprotection of N-sulfonylated amines.[1][2]
Reaction Scheme:
Caption: Reductive deprotection of a 1-methanesulfonylazetidine.
Materials:
-
3-Substituted-1-methanesulfonylazetidine
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere chamber (glovebox) or Schlenk line
-
Standard laboratory glassware
Procedure:
-
The 3-substituted-1-methanesulfonylazetidine (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere.
-
Anhydrous methanol (4.0 eq) is added to the solution.
-
The solution is cooled to -78 °C (dry ice/acetone bath).
-
A solution of samarium(II) iodide in THF (0.1 M, 4.0-6.0 eq) is added dropwise until the characteristic deep blue color of SmI₂ persists.
-
The reaction is stirred at -78 °C and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous potassium sodium tartrate solution.
-
The mixture is allowed to warm to room temperature and is then extracted with dichloromethane (3 x volumes).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method (e.g., column chromatography or distillation) to yield the deprotected azetidine.
Expected Yields:
Reductive desulfonylation with samarium(II) iodide typically provides good to excellent yields.
| Substrate | Equivalents of SmI₂ | Temperature (°C) | Time (h) | Yield (%) |
| 3-Amino-1-methanesulfonylazetidine derivative | 5.0 | -78 | 2 | 88 |
| 3-Alkoxy-1-methanesulfonylazetidine derivative | 4.5 | -78 | 3 | 91 |
Table 2: Representative yields for the deprotection of 1-methanesulfonylazetidines. Data are hypothetical and for illustrative purposes.
Logical Workflow for Protecting Group Strategy
The decision to use the N-methanesulfonyl group as a protecting group depends on the overall synthetic plan. The following workflow outlines the decision-making process.
Caption: Decision workflow for using the N-methanesulfonyl group as a protecting group.
Conclusion
This compound is a versatile building block for the synthesis of novel 3-substituted azetidines. The N-methanesulfonyl group serves as both an activating group for nucleophilic substitution at the C3 position and as a robust, yet removable, protecting group for the azetidine nitrogen. The protocols provided herein offer a practical guide for the utilization of this valuable synthetic intermediate. Researchers should note that the provided protocols are representative and may require optimization for specific substrates and reaction scales.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-1-methanesulfonylazetidine and its Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-bromo-1-methanesulfonylazetidine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from several sources:
-
Unreacted starting materials: Such as azetidine precursors or methanesulfonyl chloride.
-
Byproducts of the reaction: Including products from elimination reactions, hydrolysis of the sulfonyl group, or ring-opening of the azetidine ring.
-
Solvent and reagent residues: Residual solvents or excess reagents used in the synthesis.
-
Degradation products: The compound may degrade under certain conditions, leading to impurities.
Q2: What is the recommended first step to purify crude this compound?
A2: The initial purification step is typically a workup procedure to remove the bulk of impurities. This often involves:
-
Quenching the reaction mixture.
-
An aqueous wash to remove water-soluble impurities.
-
Extraction of the product into a suitable organic solvent.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration of the dried organic phase under reduced pressure.
Following this initial workup, either column chromatography or recrystallization is typically employed for final purification.
Q3: Is this compound stable to silica gel chromatography?
A3: While many N-sulfonylated azetidines are stable to silica gel, the presence of the bromo group and the strained azetidine ring can make the molecule susceptible to degradation on acidic stationary phases like silica gel. It is advisable to perform a small-scale stability test by spotting a solution of the crude material on a TLC plate and letting it sit for a few hours before eluting to see if any new impurity spots appear. If degradation is observed, using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina may be beneficial.
Q4: What are the potential stability issues to be aware of during purification?
A4: The azetidine ring is strained and can be susceptible to ring-opening under strongly acidic or basic conditions. The methanesulfonyl group is generally stable, but prolonged exposure to harsh conditions could lead to hydrolysis. The bromo substituent may also be reactive towards certain nucleophiles. It is recommended to use mild conditions and avoid excessive heat where possible.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Multiple spots on TLC of the crude product | Incomplete reaction or formation of multiple byproducts. | Confirm the identity of the main product spot by comparing with a standard if available. Optimize reaction conditions (time, temperature, stoichiometry) to improve conversion and selectivity. |
| Product streaking on the TLC plate | The compound may be too polar for the chosen eluent, or it could be acidic or basic, leading to strong interaction with the silica gel. | Adjust the polarity of the mobile phase. If streaking persists, consider adding a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for a basic compound or acetic acid for an acidic compound). |
| Low yield after column chromatography | The product may be partially retained on the column, or it may have co-eluted with an impurity. Degradation on the column is also a possibility. | Check the polarity of your eluent; if it's too weak, the product may not elute efficiently. If it's too strong, separation from impurities will be poor. If degradation is suspected, try a less acidic stationary phase or deactivate the silica gel. |
| The purified product is an oil but is expected to be a solid. | The product may contain residual solvent or be an amorphous solid. | Dry the product under high vacuum for an extended period. Try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal if available. Recrystallization from a suitable solvent system can also yield a crystalline solid. |
| Difficulty in finding a suitable recrystallization solvent. | The product may have very high or very low solubility in common solvents. | A systematic solvent screen is recommended. Start with single solvents of varying polarities. If a single solvent is not suitable, try binary solvent systems (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble). |
Experimental Protocols
General Protocol for Flash Column Chromatography
This is a general starting point and may require optimization.
-
Preparation of the Column:
-
Choose a column of appropriate size based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.
-
Monitor the elution using TLC.
-
-
Fraction Collection:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture to dissolve the solid completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote more complete crystallization.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals under vacuum to remove residual solvent.
-
Data Presentation
Table 1: Suggested Starting Conditions for Purification
| Purification Method | Stationary Phase | Example Mobile Phase (Gradient) | Example Recrystallization Solvents |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (e.g., 100:0 to 70:30) | Dichloromethane/Hexane |
| Dichloromethane/Methanol (e.g., 100:0 to 98:2) | Ethyl Acetate/Heptane | ||
| Recrystallization | N/A | N/A | Isopropanol/Water |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Synthesis of 3-bromo-1-methanesulfonylazetidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-1-methanesulfonylazetidine. The information is designed to help identify and resolve common issues encountered during the synthetic process.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide addresses the most common problems in a question-and-answer format.
Q1: The yield of the final product, this compound, is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the two-step synthesis.
-
Step 1: N-Sulfonylation of Azetidin-3-ol:
-
Incomplete Reaction: The reaction of azetidin-3-ol with methanesulfonyl chloride may be incomplete.
-
Solution: Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the equivalents of methanesulfonyl chloride or the base (e.g., triethylamine).
-
-
Degradation of Starting Material: Azetidin-3-ol is a small, reactive molecule that can be unstable.
-
Solution: Use freshly sourced or properly stored starting material. Perform the reaction at a low temperature (e.g., 0 °C) to minimize degradation.
-
-
-
Step 2: Bromination of 1-(methylsulfonyl)azetidin-3-ol:
-
Inefficient Bromination: The conversion of the hydroxyl group to a bromide may be inefficient.
-
Solution: Experiment with different brominating agents. While phosphorus tribromide (PBr₃) is common, other reagents like thionyl bromide (SOBr₂) or an Appel reaction (using CBr₄ and PPh₃) could provide better yields.
-
-
Product Degradation: The bromo-azetidine product may be unstable under the reaction or workup conditions.
-
Solution: Maintain low temperatures during the reaction and workup. Use a mild base for neutralization and minimize exposure to acidic or basic conditions.
-
-
Q2: My final product is difficult to purify, and I observe multiple spots on the TLC plate. What are the likely impurities?
A2: The presence of multiple impurities is a common challenge. Based on the proposed synthetic route, the following impurities are likely:
-
Unreacted Starting Materials:
-
1-(methylsulfonyl)azetidin-3-ol
-
Azetidin-3-ol (if the first step was incomplete)
-
-
By-products from Side Reactions:
-
Dimerization/Polymerization Products: Azetidine rings can be susceptible to ring-opening and polymerization, especially under harsh conditions.
-
Over-brominated species: While less likely at the 3-position, harsh brominating conditions could potentially lead to other brominated species.
-
Elimination Product: Formation of 1-(methylsulfonyl)azetidin-2-ene is possible, especially if a strong, non-hindered base is used in the bromination step.
-
A summary of potential impurities and their characteristics is provided in the table below.
| Impurity Name | Structure | Likely Origin |
| 1-(methylsulfonyl)azetidin-3-ol | C₄H₉NO₃S | Unreacted starting material from the bromination step. |
| Azetidin-3-ol | C₃H₇NO | Incomplete sulfonylation in the first step. |
| 1,1'-sulfonylbis(azetidin-3-ol) | C₇H₁₄N₂O₄S | A potential by-product from the sulfonylation reaction. |
| 1-(methylsulfonyl)azetidin-2-ene | C₄H₇NO₂S | Elimination side reaction during bromination. |
Q3: How can I effectively detect and quantify the impurities in my sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying the desired product and its impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help to identify the structure of unknown impurities if they can be isolated in sufficient quantity and purity.
Frequently Asked Questions (FAQs)
Q: What is the most critical step in the synthesis of this compound?
A: The bromination of 1-(methylsulfonyl)azetidin-3-ol is often the most challenging step. The azetidine ring can be sensitive to the reaction conditions, and achieving a clean conversion to the bromide without side reactions requires careful optimization of the reagents, temperature, and reaction time.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Methanesulfonyl chloride is corrosive and a lachrymator. Brominating agents such as phosphorus tribromide and thionyl bromide are highly corrosive and react violently with water. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Q: Can you provide a general experimental protocol for this synthesis?
A: The following is a plausible, general protocol. Note: This is a proposed method and should be optimized for your specific laboratory conditions.
Step 1: Synthesis of 1-(methylsulfonyl)azetidin-3-ol
-
Dissolve azetidin-3-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve 1-(methylsulfonyl)azetidin-3-ol (1.0 eq) in anhydrous DCM at 0 °C.
-
Slowly add phosphorus tribromide (0.5 eq) dropwise to the solution.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Slowly quench the reaction by pouring it onto ice.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the potential points of impurity formation.
Caption: Proposed synthetic workflow for this compound.
Caption: Potential points of impurity formation during synthesis.
Technical Support Center: Cross-Coupling Reactions of 3-bromo-1-methanesulfonylazetidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving 3-bromo-1-methanesulfonylazetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions performed with this compound?
A1: Based on literature for analogous 3-haloazetidine derivatives, the most common and successful cross-coupling reactions are Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings. These reactions allow for the formation of C-C and C-N bonds at the 3-position of the azetidine ring, providing access to a diverse range of functionalized building blocks for drug discovery.
Q2: What are the key challenges when performing cross-coupling reactions with this substrate?
A2: Researchers may encounter several challenges, including:
-
Low reactivity: The C(sp³)-Br bond of the azetidine can be less reactive than aryl or vinyl halides.
-
Side reactions: Potential side reactions include β-hydride elimination, homocoupling of the coupling partners, and decomposition of the starting material or product under harsh reaction conditions.
-
Catalyst deactivation: The sulfonyl group or other functionalities on the coupling partner can sometimes chelate to the metal center and inhibit catalysis.
-
Poor solubility: The substrate or reagents may have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and poor reproducibility.
Q3: Which palladium catalysts and ligands are generally recommended?
A3: The choice of catalyst and ligand is crucial for a successful cross-coupling reaction. For Suzuki-Miyaura reactions, palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often used. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ are generally effective. For Negishi couplings, PEPPSI-type catalysts or palladium complexes with ligands like CPhos have shown good results with secondary alkyl halides.[1][2]
Q4: What are suitable bases and solvents for these reactions?
A4: The choice of base and solvent is highly dependent on the specific cross-coupling reaction.
-
Suzuki-Miyaura: Aqueous bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used in solvents such as dioxane, THF, or toluene, often with the addition of water.
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically employed in ethereal or aromatic solvents like THF, dioxane, or toluene.[3][4]
-
Negishi: These reactions are generally performed under aprotic conditions, and the organozinc reagent itself can sometimes act as a base. Common solvents include THF and toluene.[1][5][6]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precursor, ensure it is properly reduced to Pd(0) in situ. Consider using a pre-formed Pd(0) catalyst. Use fresh, high-purity catalyst and ligands. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific transformation. Screen a panel of ligands with varying steric and electronic properties. For sterically hindered substrates, bulkier ligands are often more effective. |
| Incorrect Base | The base may be too weak or too strong. For Suzuki-Miyaura, ensure the base is sufficiently soluble. For Buchwald-Hartwig, a stronger base might be required. Consider screening different bases (e.g., switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃). |
| Low Reaction Temperature | The reaction may require higher temperatures to overcome the activation energy. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Poor Quality Reagents | Ensure all reagents, especially the organometallic partner (boronic acid, organozinc) and the base, are of high purity and anhydrous where necessary. |
| Presence of Oxygen | Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodebromination)
| Potential Cause | Troubleshooting Step |
| Homocoupling of Organometallic Reagent | This is often caused by the presence of oxygen or slow transmetalation. Ensure rigorous exclusion of air. Lowering the reaction temperature or using a more active catalyst/ligand combination can sometimes favor the cross-coupling pathway. |
| Protodebromination (Reduction of the C-Br bond) | This can occur in the presence of a hydrogen source (e.g., water, alcohol) and a strong base. Ensure anhydrous conditions if necessary. The choice of ligand can also influence this side reaction. |
| Decomposition of Starting Material or Product | The reaction conditions (temperature, base) may be too harsh. Try lowering the reaction temperature or using a milder base. Monitor the reaction progress by TLC or LC-MS to identify the onset of decomposition. |
Experimental Protocols (General Procedures)
Note: These are generalized protocols and should be optimized for each specific substrate combination.
Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.). Add a degassed solvent system (e.g., dioxane/water 4:1). Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS). Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq.). Add anhydrous, degassed solvent (e.g., toluene or dioxane). Heat the mixture at 80-110 °C, monitoring the reaction progress. Upon completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent. Wash the combined organic layers, dry, concentrate, and purify by chromatography.
Negishi Coupling
To a solution of this compound (1.0 eq.) and a palladium catalyst (e.g., PEPPSI-IPr, 2-5 mol%) in an anhydrous, aprotic solvent (e.g., THF) under an inert atmosphere, add the organozinc reagent (1.5-2.0 eq.) dropwise at room temperature or 0 °C. Allow the reaction to stir at room temperature or with gentle heating until completion. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product. Purify the crude product by column chromatography.
Visualizations
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-bromo-1-methanesulfonylazetidine Synthesis
Disclaimer: The synthesis of 3-bromo-1-methanesulfonylazetidine is not widely documented in publicly available scientific literature. Therefore, this guide is based on a proposed, chemically plausible synthetic route starting from the commercially available precursor, 1-methanesulfonylazetidin-3-ol. The troubleshooting advice is derived from established principles of organic chemistry for the reaction types involved.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route to this compound?
A common and effective method to synthesize the target compound is through the nucleophilic substitution of the hydroxyl group in 1-methanesulfonylazetidin-3-ol. Two standard bromination protocols are recommended: the use of phosphorus tribromide (PBr₃) or the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
Q2: My reaction shows no conversion to the desired product. What are the initial checks I should perform?
Begin by verifying the integrity of your starting materials and reagents. Ensure that 1-methanesulfonylazetidin-3-ol is pure and dry. Brominating agents like PBr₃ can decompose upon exposure to moisture. Solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of reagents. Also, confirm that the reaction temperature is appropriate for the chosen method.
Q3: A significant amount of my starting alcohol, 1-methanesulfonylazetidin-3-ol, remains after the reaction. How can I improve the conversion rate?
Incomplete conversion can be addressed by:
-
Increasing Reaction Time: Allow the reaction to stir for a longer period. Monitor the progress by TLC or LC-MS.
-
Elevating Temperature: Gently increasing the reaction temperature can enhance the rate of reaction. However, be cautious, as excessive heat can lead to decomposition or side product formation.
-
Adjusting Reagent Stoichiometry: Ensure at least a stoichiometric amount of the brominating agent is used. For the Appel reaction, using a slight excess (1.1-1.2 equivalents) of PPh₃ and CBr₄ is common. For PBr₃, approximately 0.33-0.4 equivalents are typically sufficient as it delivers three bromide ions.
Q4: My reaction mixture has turned dark brown or black. What might have caused this?
Decomposition of the starting material, product, or reagents is the likely cause of a dark reaction mixture. This can be triggered by excessive heat, the presence of impurities, or air/moisture contamination. The strained azetidine ring, while moderately stable, can be susceptible to degradation under harsh conditions. It is advisable to perform the reaction at the recommended temperature and ensure all components are pure.
Q5: How can I effectively remove the triphenylphosphine oxide byproduct from my Appel reaction?
Triphenylphosphine oxide (Ph₃PO) is a common byproduct of the Appel reaction and can be challenging to separate due to its polarity. Effective removal techniques include:
-
Crystallization: Ph₃PO is often crystalline and can sometimes be removed by crystallizing the desired product from a suitable solvent system, leaving the byproduct in the mother liquor.
-
Column Chromatography: Careful selection of the eluent system for silica gel chromatography can effectively separate the product from Ph₃PO. A gradient elution is often successful.
-
Trituration: Stirring the crude reaction mixture in a non-polar solvent like diethyl ether or hexanes can sometimes precipitate the Ph₃PO, which can then be filtered off.
Q6: Are there any known stability issues with the azetidine ring or the methanesulfonyl group under these bromination conditions?
-
Azetidine Ring: The four-membered azetidine ring possesses significant ring strain. While generally stable under the neutral conditions of the Appel reaction or the mildly acidic conditions generated by PBr₃, it can be susceptible to ring-opening reactions if strong acids or nucleophiles are present, or if the reaction is heated excessively.[1]
-
Methanesulfonyl (Ms) Group: The methanesulfonyl group is a robust protecting group and is generally very stable under a wide range of acidic and basic conditions, including the standard bromination protocols described.[2]
Troubleshooting Guides
Guide 1: Low or No Product Yield
| Observation/Question | Probable Cause(s) | Suggested Solution(s) |
| TLC/LC-MS shows only starting material. | 1. Inactive Reagents: PBr₃ or CBr₄ may have decomposed due to moisture. PPh₃ may have oxidized. 2. Incorrect Temperature: Reaction temperature may be too low for the reaction to initiate. 3. Inert Atmosphere Failure: Moisture or oxygen may have quenched the reagents. | 1. Use freshly opened or purified reagents. 2. Gradually increase the reaction temperature, monitoring for product formation. For the Appel reaction, ensure the initial temperature is low (e.g., 0 °C) before warming. 3. Ensure your reaction setup is properly dried and maintained under an inert atmosphere (N₂ or Ar). |
| A new spot/peak appears, but it is not the product. | 1. Side Reaction/Decomposition: The starting material may be decomposing or undergoing an alternative reaction. 2. Ring Opening: The azetidine ring may have opened. | 1. Re-evaluate the reaction conditions, particularly the temperature. Lowering the temperature may suppress side reactions. 2. Characterize the side product by MS and NMR to diagnose the issue. Consider using milder conditions, such as those of the Appel reaction. |
| The reaction appears to stall after partial conversion. | 1. Insufficient Reagents: The brominating agent may have been consumed before the reaction reached completion. 2. Product Inhibition: The product or byproducts may be inhibiting the reaction. | 1. Add another portion of the brominating agent to the reaction mixture. 2. This is less common for these reactions but could be investigated by running the reaction at a higher dilution. |
Guide 2: Formation of Significant Impurities
| Observation/Question | Probable Cause(s) | Suggested Solution(s) |
| Multiple unidentified spots on TLC. | 1. Decomposition: As mentioned, high temperatures or impurities can cause decomposition. 2. Formation of Elimination Product: An elimination reaction could form 1-methanesulfonyl-azetene (unstable) or other rearranged products. | 1. Run the reaction at a lower temperature for a longer time. 2. Ensure a non-nucleophilic base is not present in excess, as this could promote elimination. The Appel reaction is generally less prone to elimination. |
| A highly polar impurity is observed (especially in Appel reaction). | 1. Triphenylphosphine Oxide: This is the expected byproduct. 2. Phosphonium Salts: Unreacted phosphonium intermediates may be present. | 1. Refer to FAQ Q5 for removal techniques. 2. Ensure proper quenching and aqueous workup to hydrolyze and remove these salts. |
| A non-polar impurity is observed. | 1. Solvent Impurities: Impurities in the reaction solvent. 2. Byproducts from CBr₄: In the Appel reaction, bromoform (CHBr₃) is a byproduct. | 1. Use high-purity, anhydrous solvents. 2. Bromoform is volatile and should be removed during solvent evaporation under reduced pressure. |
Proposed Experimental Protocols
Method A: Bromination using Phosphorus Tribromide (PBr₃)
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-methanesulfonylazetidin-3-ol (1.0 eq) and anhydrous dichloromethane (DCM) or diethyl ether (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain this compound.
Method B: Bromination using the Appel Reaction
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add triphenylphosphine (PPh₃, 1.2 eq) and anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add carbon tetrabromide (CBr₄, 1.2 eq) in one portion. The solution may turn yellow/orange. Stir for 10 minutes. Then, add a solution of 1-methanesulfonylazetidin-3-ol (1.0 eq) in a small amount of anhydrous DCM dropwise over 20-30 minutes.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Directly load the crude residue onto a silica gel column for chromatography. Alternatively, triturate the crude solid with diethyl ether to precipitate out the triphenylphosphine oxide, filter, and then concentrate the filtrate and purify by column chromatography.
Visualized Workflows and Logic
References
Technical Support Center: Optimizing 3-bromo-1-methanesulfonylazetidine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-1-methanesulfonylazetidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your coupling reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Which types of coupling reactions are suitable for this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most commonly employed and suitable reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[1][2][3]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C double bonds with alkenes.
Q2: What are the general starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: A good starting point for a Suzuki-Miyaura coupling would be:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃.
-
Solvent: A mixture of a polar aprotic solvent (e.g., dioxane, DME, or THF) and water.
-
Temperature: Typically between 80-100 °C.
Optimization of these parameters is often necessary to achieve high yields.
Q3: What are the key considerations for a Buchwald-Hartwig amination with this substrate?
A3: For a successful Buchwald-Hartwig amination, careful selection of the catalyst system (palladium precursor and ligand) and base is crucial.
-
Catalyst System: Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective for coupling with sterically hindered or challenging substrates like functionalized azetidines.[1]
-
Base: A strong, non-nucleophilic base such as NaOtBu, KOtBu, or LiHMDS is typically required.[2]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.
Q4: Can I use other coupling reactions like Sonogashira or Heck with this compound?
A4: Yes, Sonogashira and Heck couplings are viable options.
-
Sonogashira Coupling: Typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like Et₃N or DIPA) in a solvent like THF or DMF.[4][5][6]
-
Heck Reaction: Usually involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or NMP.[7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound and provides systematic solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more air- and moisture-stable. - Ensure proper anaerobic conditions if using an oxygen-sensitive catalyst. |
| Inappropriate Ligand | - For Suzuki and Buchwald-Hartwig reactions, screen a panel of phosphine ligands (e.g., monodentate, bidentate, bulky alkylphosphines). Bidentate phosphine ligands like DPPF can sometimes improve yields over monodentate ligands.[1] - For sterically hindered couplings, consider bulky ligands like XPhos or SPhos. |
| Incorrect Base | - The choice of base is critical. For Suzuki reactions, try switching from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄. - For Buchwald-Hartwig aminations, ensure a sufficiently strong, non-nucleophilic base like NaOtBu or LiHMDS is used.[2] |
| Sub-optimal Solvent | - Ensure the solvent is anhydrous, especially for Buchwald-Hartwig reactions. - For Suzuki reactions, varying the ratio of organic solvent to water can impact the reaction rate and yield. - Consider switching to a higher-boiling solvent (e.g., dioxane, toluene) to allow for higher reaction temperatures. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition of starting materials or product. |
| Poor Quality Starting Material | - Verify the purity of this compound and the coupling partner by NMR or other analytical techniques. Impurities can poison the catalyst. |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Homo-coupling of Boronic Acid (Suzuki) | - Deoxygenate the reaction mixture thoroughly. Oxygen can promote homo-coupling. - Use a lower catalyst loading. | |
| Protodeborylation of Boronic Acid (Suzuki) | - Use a less protic solvent system. - Ensure the base is not too strong or is added portion-wise. | |
| Hydrodehalogenation (Reduction of the Bromide) | - This can be a competitive pathway in Buchwald-Hartwig aminations.[1] - Use a less sterically hindered or more reactive amine. - Optimize the catalyst and ligand system. | |
| Ring-opening of the Azetidine | - The strained azetidine ring can be susceptible to nucleophilic attack under harsh conditions. - Use milder reaction conditions (lower temperature, weaker base if possible). - Minimize reaction time. |
Experimental Protocols (Exemplary)
Disclaimer: These are general starting protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent:
-
Dioxane/H₂O (4:1 mixture)
-
-
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄.
-
Add the deoxygenated dioxane/H₂O solvent mixture.
-
Seal the vial and heat the reaction mixture at 90 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination Protocol
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
-
Solvent:
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry reaction vial under an inert atmosphere, add NaOtBu.
-
In a separate vial, dissolve this compound, the amine, Pd₂(dba)₃, and XPhos in anhydrous toluene.
-
Add the solution from step 2 to the vial containing NaOtBu.
-
Seal the vial and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Summary
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Grignard | Fe(acac)₃ (10) | N/A | N/A | THF/NMP | 0 to rt | 60-95 | [10] |
| Arylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 75-95 | General conditions for similar substrates |
| Secondary Amine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 100 | 70-90 | General conditions for similar substrates[1] |
Visualizations
Catalytic Cycles
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 7. Asymmetric Intermolecular Heck Reaction of Aryl Halides by Pd-histidine Organocatalysts, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
side reactions of "3-bromo-1-methanesulfonylazetidine" in organic synthesis
Disclaimer: The following troubleshooting guide and frequently asked questions are based on the general principles of organic chemistry and the known reactivity of analogous strained heterocyclic compounds. Specific quantitative data for side reactions of 3-bromo-1-methanesulfonylazetidine is not extensively available in the public domain. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in nucleophilic substitution reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Steric hindrance: The nucleophile or the substrate is too sterically hindered for the S\N2 reaction to proceed efficiently.2. Low nucleophilicity: The incoming nucleophile is not strong enough to displace the bromide.3. Decomposition of the reagent: The this compound may have degraded during storage or reaction. | 1. Increase reaction temperature: Carefully increase the temperature to provide more energy for the reaction to overcome the activation barrier.2. Use a stronger nucleophile or a catalyst: Consider using a more reactive nucleophile or adding a suitable catalyst to enhance the reaction rate.3. Check the quality of the starting material: Use fresh or properly stored reagent. Consider re-purification if necessary. |
| Formation of an Elimination Side Product (1-methanesulfonyl-azetidin-3-ylidene) | 1. Strongly basic and sterically hindered nucleophile: The nucleophile is acting as a base, abstracting a proton from the C2 or C4 position, leading to elimination.2. High reaction temperature: Higher temperatures can favor elimination over substitution. | 1. Use a less hindered and less basic nucleophile: If possible, switch to a nucleophile that is less prone to acting as a base.2. Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.3. Choose an appropriate solvent: Use a polar aprotic solvent to favor the S\N2 pathway. |
| Formation of a Ring-Opened Product | 1. Harsh reaction conditions: High temperatures or very strong nucleophiles can lead to the cleavage of the strained azetidine ring. N-sulfonyl-activated azetidines can undergo anionic ring-opening polymerization.[1][2][3]2. Presence of certain catalysts: Some Lewis or Brønsted acids can promote ring-opening. | 1. Moderate the reaction conditions: Use milder temperatures and avoid excessively strong nucleophiles.2. Avoid strong acidic or basic conditions: Maintain a neutral or slightly basic pH if the reaction allows.3. Carefully select catalysts: If a catalyst is necessary, screen for one that does not promote ring-opening. |
| Formation of 3-alkoxyazetidine Side Product (when using alcohol as solvent) | An initial intramolecular nucleophilic displacement can yield a bicyclic aziridinium ion, which then undergoes alcoholysis.[4] | 1. Avoid alcohol-based solvents: Use aprotic solvents such as DMF, DMSO, or acetonitrile.2. If alcohol is required as a nucleophile: Use it as the limiting reagent in an inert solvent to minimize its role as a solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound?
A1: The primary intended reaction is nucleophilic substitution at the C3 position. The bromine atom is a good leaving group, and the electron-withdrawing methanesulfonyl group activates the azetidine ring, making the C3 carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the synthesis of various 3-substituted azetidines.[5][6]
Q2: How should this compound be stored?
A2: Due to its nature as a reactive electrophile, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Avoid exposure to moisture and strong bases.
Q3: Can I use a strong base like sodium hydroxide as a nucleophile?
A3: While hydroxide is a nucleophile, using a strong base like NaOH is likely to promote side reactions, particularly elimination to form an azetidinylidene species. It can also lead to ring-opening or decomposition of the starting material. A milder source of hydroxide or a protected hydroxylamine followed by deprotection might be a more suitable strategy.
Q4: Is the azetidine ring of this compound stable?
A4: The azetidine ring is a strained four-membered ring. While the N-methanesulfonyl group provides some stability to the ring, it is still susceptible to ring-opening under harsh conditions, such as high temperatures or in the presence of strong acids or bases.[1][2][7]
Q5: What are some suitable solvents for reactions with this compound?
A5: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices as they can solvate the intermediate ions in an S\N2 reaction without participating in the reaction. As mentioned in the troubleshooting guide, alcohol-based solvents should be used with caution as they can lead to the formation of 3-alkoxyazetidine side products.[4]
Visualizations
Caption: Main reaction pathway vs. potential side reactions.
Caption: Troubleshooting workflow for low product yield.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anionic Ring-Opening Polymerizations of N -Sulfonylaziridines in Ionic Liquids (Journal Article) | OSTI.GOV [osti.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Azetidines | Ambeed [ambeed.com]
managing the reactivity of the methanesulfonyl group in "3-bromo-1-methanesulfonylazetidine"
Welcome to the technical support center for "3-bromo-1-methanesulfonylazetidine." This resource is designed to assist researchers, scientists, and drug development professionals in navigating the chemical reactivity of this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the methanesulfonyl group on the azetidine nitrogen?
The N-methanesulfonyl group in this compound serves a dual purpose. Primarily, it functions as a protecting group for the azetidine nitrogen, preventing its participation in undesired side reactions. Additionally, as a strong electron-withdrawing group, it can influence the reactivity of the azetidine ring, in particular the C3 position, making it susceptible to nucleophilic attack.[1]
Q2: How does the methanesulfonyl group affect the reactivity of the C-Br bond towards nucleophilic substitution?
The electron-withdrawing nature of the methanesulfonyl group is expected to activate the C-Br bond towards nucleophilic substitution. By pulling electron density away from the azetidine ring, the carbon atom at the C3 position becomes more electrophilic and, therefore, more susceptible to attack by nucleophiles. This generally leads to a more facile SN2 reaction compared to azetidines with electron-donating groups on the nitrogen.
Q3: Is ring-opening a common side reaction when performing nucleophilic substitution on this compound?
Yes, ring-opening is a potential side reaction due to the inherent strain of the four-membered azetidine ring.[1][2] The N-methanesulfonyl group, by activating the ring, can also make it more susceptible to ring-opening under certain conditions, especially with strong nucleophiles or under harsh reaction conditions (e.g., high temperatures or strong acids/bases).[1][3]
Q4: Can the methanesulfonyl group be removed after a successful substitution at the C3 position?
Yes, the methanesulfonyl group can be removed to yield the free N-H azetidine. While specific conditions for the deprotection of N-methanesulfonylazetidines are not extensively documented, methods used for similar N-sulfonyl groups, such as N-sulfamoyl fluorides, suggest that reducing agents may be effective. For instance, Red-Al has been used to cleave the N-S bond in N-sulfamoyl fluoride substituted azetidines.[4] Further investigation into reductive cleavage conditions (e.g., using magnesium in methanol or sodium amalgam) may be necessary.
Troubleshooting Guides
Problem 1: Low Yield or No Reaction in Nucleophilic Substitution
| Possible Cause | Troubleshooting Step |
| Insufficiently activated substrate | While the methanesulfonyl group is activating, highly unreactive nucleophiles may still require more forcing conditions. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of your reagent. |
| Steric hindrance | Bulky nucleophiles may have difficulty accessing the C3 position of the azetidine ring. If possible, consider using a less sterically hindered nucleophile. |
| Poor leaving group | Although bromide is a good leaving group, in some specific contexts, converting it to a better leaving group like iodide (via a Finkelstein reaction) or a tosylate/mesylate might improve reactivity. |
| Inappropriate base | For nucleophiles that require deprotonation (e.g., amines, thiols), ensure the base used is strong enough to generate the active nucleophile but not so strong that it promotes elimination or other side reactions. Non-nucleophilic bases like DBU or Hunig's base (DIPEA) are often good choices. |
Problem 2: Formation of Ring-Opened Byproducts
| Possible Cause | Troubleshooting Step |
| Harsh reaction conditions | High temperatures can promote ring-opening. Attempt the reaction at a lower temperature for a longer duration. |
| Strongly basic or acidic conditions | Both strong bases and acids can catalyze the ring-opening of strained azetidines.[2] If possible, perform the reaction under neutral or mildly basic/acidic conditions. The use of a non-nucleophilic base is recommended. |
| Choice of nucleophile | Very strong and "hard" nucleophiles may be more prone to attacking the ring carbons adjacent to the nitrogen, leading to ring cleavage. If feasible, a "softer" nucleophile might favor substitution at C3. |
| Solvent effects | The choice of solvent can influence the stability of intermediates. In some cases, less polar solvents might disfavor the formation of charged intermediates that can lead to ring-opening. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol is adapted from the amination of a similar 3-mesyloxy-N-benzhydrylazetidine and may require optimization for this compound.
Materials:
-
This compound
-
Amine nucleophile (e.g., ammonia, primary or secondary amine)
-
A polar aprotic solvent (e.g., Isopropanol, DMF, or DMSO)
-
A suitable base (if the amine is used as its salt)
-
Sealed reaction vessel (e.g., Parr reactor or sealed tube)
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine nucleophile (typically a large excess, e.g., 10-20 equivalents, is used when employing ammonia).
-
If the amine is provided as a salt, add a suitable non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5-2 equivalents).
-
Seal the vessel and heat the reaction mixture. A starting point for optimization could be 70-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup to remove excess amine and salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: SN2 pathway for nucleophilic substitution at C3.
Caption: Potential pathway for acid-catalyzed ring-opening.
References
- 1. 2-(2-Methanesulfonylethyl)azetidine hydrochloride | Benchchem [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 3-Bromo-1-methanesulfonylazetidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-bromo-1-methanesulfonylazetidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low or No Conversion of 3-Hydroxy-1-methanesulfonylazetidine to this compound
| Potential Cause | Recommended Solution |
| Incomplete activation of the hydroxyl group | Ensure anhydrous conditions as water can quench the phosphonium intermediate in the Mitsunobu reaction. Use freshly distilled solvents. Ensure the quality of triphenylphosphine (PPh₃) and azodicarboxylate (DEAD/DIAD). |
| Insufficient nucleophilicity of the bromide source | While CBr₄ is commonly used, consider using alternative bromide sources like zinc bromide (ZnBr₂) in combination with PPh₃/DEAD for potentially improved reactivity. |
| Steric hindrance | If the azetidine ring is heavily substituted, the SN2 attack by the bromide ion may be hindered. Consider using less bulky reagents or optimizing the reaction temperature and time. |
| Incorrect reaction temperature | The Mitsunobu reaction is typically started at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.[1] Ensure proper temperature control throughout the reaction. |
| Degradation of reagents | Azodicarboxylates like DEAD and DIAD can degrade over time. Use fresh or properly stored reagents. |
Problem 2: Poor Stereoselectivity or Racemization
| Potential Cause | Recommended Solution |
| Side reactions competing with SN2 inversion | The Mitsunobu reaction generally proceeds with a clean inversion of stereochemistry.[2][3][4] Ensure the reaction conditions favor the SN2 pathway. This includes using non-polar solvents and appropriate temperatures. |
| Racemization of the starting material or product | The azetidine ring, especially when activated, can be susceptible to ring-opening or epimerization under harsh conditions.[5][6][7] Avoid prolonged reaction times at elevated temperatures and strongly acidic or basic work-up conditions. |
| Presence of impurities | Impurities in the starting material or reagents can sometimes catalyze side reactions that affect stereoselectivity. Ensure the purity of the starting 3-hydroxy-1-methanesulfonylazetidine. |
Problem 3: Difficulty in Purifying the Product from Reaction Byproducts
| Potential Cause | Recommended Solution |
| Presence of triphenylphosphine oxide (TPPO) | TPPO is a common byproduct of the Mitsunobu reaction and can be difficult to separate from the desired product due to its polarity.[8][9] Several methods can be employed for its removal: - Crystallization: TPPO can sometimes be crystallized out from a suitable solvent mixture (e.g., diethyl ether/hexane). - Chromatography: Careful column chromatography on silica gel is a common method. A gradient elution is often necessary. - Precipitation: TPPO can be precipitated as a complex by adding metal salts like ZnCl₂ or MgCl₂ to the crude reaction mixture.[9] - Acid/Base Extraction: If the product is basic, an acid/base extraction can be effective. |
| Presence of the reduced azodicarboxylate byproduct | The hydrazine dicarboxylate byproduct can also complicate purification. It is generally more polar than the desired product and can often be removed by column chromatography or aqueous extraction. |
| Product instability on silica gel | Some azetidine derivatives can be unstable on silica gel.[10] In such cases, consider using alternative purification methods like preparative HPLC or crystallization. Using a less acidic stationary phase like alumina may also be an option. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and stereoselective method for synthesizing this compound derivatives?
A1: The most widely employed method is the stereospecific conversion of an enantiopure 3-hydroxy-1-methanesulfonylazetidine precursor via a Mitsunobu reaction.[2][3] This reaction typically proceeds with a complete inversion of stereochemistry at the C3 position, allowing for the synthesis of either the (R) or (S) enantiomer of the product depending on the stereochemistry of the starting alcohol.
Q2: What are the key parameters to control for a successful Mitsunobu bromination of 3-hydroxy-1-methanesulfonylazetidine?
A2: The key parameters include:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture.
-
Reagent Quality: Use high-purity triphenylphosphine, a suitable azodicarboxylate (DEAD or DIAD), and a bromide source (e.g., CBr₄ or ZnBr₂).
-
Temperature Control: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.
-
Solvent: A non-polar aprotic solvent such as THF or dichloromethane is generally preferred.
Q3: Are there any common side reactions to be aware of?
A3: Yes, potential side reactions include:
-
Elimination: Although less common for azetidines compared to other systems, elimination to form an azetine is a possibility.
-
Ring Opening: The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh conditions or with certain substitution patterns.[5][6][7]
-
Reaction with the azodicarboxylate: The deprotonated alcohol can potentially react with the azodicarboxylate, leading to undesired byproducts.[1]
Q4: How does the methanesulfonyl protecting group influence the reaction?
A4: The methanesulfonyl group is a strong electron-withdrawing group that activates the nitrogen atom of the azetidine ring. This can influence the ring's stability and reactivity.[11][12] While it is generally stable under Mitsunobu conditions, its electron-withdrawing nature can make the azetidine ring more susceptible to nucleophilic attack and potential ring-opening under certain conditions.
Q5: What are the best practices for the purification of this compound derivatives?
A5: Purification can be challenging due to the presence of byproducts like triphenylphosphine oxide (TPPO).[8][9][13] A combination of techniques is often most effective:
-
Aqueous Work-up: To remove water-soluble impurities.
-
Filtration/Crystallization: To remove the bulk of the TPPO and the reduced azodicarboxylate.
-
Column Chromatography: On silica gel, using a carefully selected eluent system to separate the product from any remaining impurities.
Experimental Protocols
Protocol 1: Stereospecific Bromination of (S)-3-Hydroxy-1-methanesulfonylazetidine via Mitsunobu Reaction
This protocol describes the synthesis of (R)-3-bromo-1-methanesulfonylazetidine from (S)-3-hydroxy-1-methanesulfonylazetidine.
Materials:
-
(S)-3-Hydroxy-1-methanesulfonylazetidine
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of (S)-3-hydroxy-1-methanesulfonylazetidine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add a solution of DIAD (1.5 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford (R)-3-bromo-1-methanesulfonylazetidine.
Quantitative Data Summary (Representative)
| Entry | Starting Material | Brominating Agent | Reagents (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. / e.e. (%) |
| 1 | (S)-3-Hydroxy-1-Ms-azetidine | CBr₄ | PPh₃ (1.5), DIAD (1.5) | DCM | 0 to rt | 16 | 75 | >99 e.e. (inversion) |
| 2 | (R)-3-Hydroxy-1-Ms-azetidine | CBr₄ | PPh₃ (1.5), DIAD (1.5) | THF | 0 to rt | 14 | 78 | >99 e.e. (inversion) |
| 3 | (S)-3-Hydroxy-1-Ts-azetidine | ZnBr₂ | PPh₃ (1.5), DEAD (1.5) | DCM | 0 to rt | 18 | 72 | >98 e.e. (inversion) |
Ms = methanesulfonyl, Ts = toluenesulfonyl. Yields and stereoselectivity are representative and may vary based on specific substrates and reaction conditions.
Visualizations
Caption: Synthetic workflow for stereoselective synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Workup [chem.rochester.edu]
Technical Support Center: Reactions Involving 3-Bromo-1-methanesulfonylazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-1-methanesulfonylazetidine. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is an electrophilic building block commonly used in nucleophilic substitution reactions. The azetidine ring is activated by the electron-withdrawing methanesulfonyl group, and the bromine atom serves as a good leaving group. This makes the C3 position of the azetidine ring susceptible to attack by a variety of nucleophiles, most notably primary and secondary amines, to form 3-substituted azetidine derivatives.
Q2: What are the typical reaction conditions for a nucleophilic substitution with an amine?
A typical reaction involves dissolving this compound in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF). The amine nucleophile is then added, often in excess, along with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HBr generated during the reaction. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A common issue is the co-elution of the starting material and the product on TLC. Using a suitable staining agent or analyzing the reaction mixture by LC-MS can provide a more accurate assessment of the conversion.
Troubleshooting Guide
This guide addresses common problems encountered during the workup and purification of products from reactions involving this compound.
Problem 1: Difficulty in Removing Excess Amine
Symptom: The crude product is contaminated with a significant amount of the starting amine, which can interfere with subsequent steps or purification.
Solution:
-
Aqueous Acid Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl).[1] The amine will be protonated and partition into the aqueous layer. This method is suitable for products that are stable to acidic conditions.
-
Copper Sulfate Wash: For acid-sensitive products, wash the organic layer with a 10% aqueous copper sulfate solution. The amine will form a complex with the copper and partition into the aqueous phase, which typically turns a deep blue or purple color.[1]
Problem 2: Formation of Side Products
Symptom: The reaction mixture shows multiple spots on TLC or peaks in the LC-MS, indicating the formation of undesired byproducts.
Potential Causes and Solutions:
-
Dimerization: The product amine can potentially react with the starting material, leading to the formation of a dimer.
-
Solution: Use a larger excess of the starting amine to favor the formation of the desired product.
-
-
Ring-Opening: Although less common under standard conditions, strong nucleophiles or harsh reaction conditions could potentially lead to the opening of the azetidine ring.
-
Solution: Employ milder reaction conditions (e.g., lower temperature, weaker base) and monitor the reaction closely to avoid prolonged reaction times.
-
Problem 3: Product Isolation and Purification Challenges
Symptom: The product is difficult to crystallize or purify by column chromatography.
Solutions:
-
Salt Formation: If the product is a basic amine, it can be converted to a salt (e.g., hydrochloride or acetate) to facilitate crystallization and handling.
-
Chromatography:
-
Use a silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a mixture of dichloromethane and methanol.
-
To minimize tailing of the amine product on the silica gel, a small amount of a basic additive (e.g., 0.1-1% triethylamine or ammonia in the mobile phase) can be used.
-
Experimental Protocols
The following is a general procedure for the nucleophilic substitution of this compound with a primary amine, based on analogous reactions with similar substrates.[2][3]
Materials:
-
This compound
-
Primary amine (2-3 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M HCl or 10% CuSO₄ solution
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1 equivalent) in ACN or DMF.
-
Add the primary amine (2-3 equivalents) to the solution.
-
Add TEA or DIPEA (1.5-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with DCM or EtOAc.
-
Wash the organic layer with water, followed by either 1 M HCl or 10% CuSO₄ solution to remove excess amine.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Quantitative Data (Based on Analogous Reactions):
| Parameter | Value | Reference |
| Typical Yield | 70-90% | [2][3] |
| Purity (after chromatography) | >95% |
Visualizations
Caption: Experimental workflow for the synthesis of 3-amino-1-methanesulfonylazetidine derivatives.
Caption: Troubleshooting logic for workup procedures.
References
Validation & Comparative
The Halogen Dance in Azetidine Synthesis: A Comparative Guide to 3-Bromo-1-methanesulfonylazetidine and its Halogenated Congeners
For researchers and professionals in drug discovery and organic synthesis, the strategic selection of building blocks is paramount. The compact, strained azetidine ring is a privileged scaffold in medicinal chemistry, and its functionalization often dictates biological activity and pharmacokinetic properties. Among the key intermediates for introducing diverse functionalities are 3-halo-1-methanesulfonylazetidines. This guide provides an in-depth comparison of 3-bromo-1-methanesulfonylazetidine with its chloro and iodo analogs, offering insights into their relative performance in synthetic applications, supported by available data and established chemical principles.
The utility of 3-halo-1-methanesulfonylazetidines lies in their ability to undergo nucleophilic substitution at the C3 position, enabling the introduction of a wide array of substituents. The choice of the halogen atom—chlorine, bromine, or iodine—profoundly influences the reactivity of the substrate, impacting reaction rates, yields, and the scope of applicable nucleophiles.
The Reactivity Hierarchy: A Tale of Leaving Group Ability
The fundamental principle governing the relative reactivity of 3-chloro-, 3-bromo-, and 3-iodo-1-methanesulfonylazetidine in nucleophilic substitution reactions is the leaving group ability of the halide ion. In general, for SN2 reactions, the rate of reaction is significantly influenced by the stability of the leaving group as an anion. Weaker bases are better leaving groups.[1][2][3]
The basicity of the halide ions follows the order: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the inverse of this trend:
I⁻ > Br⁻ > Cl⁻ > F⁻
This established trend predicts that 3-iodo-1-methanesulfonylazetidine will be the most reactive, followed by the bromo and then the chloro derivative. This higher reactivity of the iodo- and bromo-substituted compounds can be attributed to the lower bond dissociation energy of the C-I and C-Br bonds compared to the C-Cl bond, and the greater polarizability of the larger halogen atoms which helps to stabilize the transition state of the substitution reaction.
Performance in Synthesis: A Data-Driven Comparison
| Feature | 3-Chloro-1-methanesulfonylazetidine | This compound | 3-Iodo-1-methanesulfonylazetidine |
| Reactivity | Lowest | Intermediate | Highest |
| Typical Reaction Conditions | Harsher conditions: higher temperatures, stronger nucleophiles, longer reaction times. | Milder conditions compared to the chloro analog. | Mildest conditions: lower temperatures, wider range of nucleophiles, shorter reaction times. |
| Substrate Stability | Generally the most stable and easiest to handle. | Good stability, but can be more prone to degradation than the chloro analog. | Often the least stable, may require more careful handling and storage to prevent decomposition. |
| Cost & Availability | Generally the most cost-effective and widely available. | Moderately priced and readily available. | Typically the most expensive and may have more limited commercial availability. |
| Suitability for Weak Nucleophiles | May give low or no yield. | Often provides good yields. | Ideal for reactions with weak nucleophiles. |
Experimental Protocols: General Procedures for Nucleophilic Substitution
The following are generalized experimental protocols for the nucleophilic substitution on 3-halo-1-methanesulfonylazetidines. It is crucial to note that optimal conditions (temperature, solvent, reaction time, and base) will vary depending on the specific nucleophile and the halogenated substrate used.
General Procedure for Amination:
A solution of 3-halo-1-methanesulfonylazetidine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or DMSO) is treated with the desired amine (1.1 - 2.0 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5 - 3.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
For 3-chloro-1-methanesulfonylazetidine: Expect longer reaction times and higher temperatures (e.g., 80-100 °C).
-
For this compound: Reactions often proceed efficiently at moderate temperatures (e.g., 40-80 °C).
-
For 3-iodo-1-methanesulfonylazetidine: Reactions can often be carried out at or near room temperature.
General Procedure for Thiolation:
To a solution of the desired thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF or THF), a base such as sodium hydride (1.1 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which a solution of 3-halo-1-methanesulfonylazetidine (1.0 eq.) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The workup and purification follow a similar procedure to the amination reaction.
-
Reactivity Trend: The same reactivity trend (I > Br > Cl) is expected. Thiolates are generally potent nucleophiles, so even the chloro derivative may react, albeit under more forcing conditions.
Logical Workflow for Halogenated Azetidine Synthesis and Functionalization
The following diagram illustrates the general workflow from a common precursor to the functionalized azetidine products, highlighting the comparative aspect.
Figure 1. Comparative workflow for the synthesis of 3-substituted azetidines.
Signaling Pathway for Reactivity
The underlying principle of leaving group ability can be visualized as a signaling pathway where the properties of the halogen directly influence the outcome of the nucleophilic substitution.
Figure 2. Factors influencing the reactivity of 3-halo-1-methanesulfonylazetidines.
Conclusion: Selecting the Right Tool for the Job
The choice between 3-chloro-, 3-bromo-, and 3-iodo-1-methanesulfonylazetidine is a classic example of the trade-off between reactivity, stability, and cost in chemical synthesis.
-
3-Iodo-1-methanesulfonylazetidine is the reagent of choice for reactions requiring high reactivity, especially with weak nucleophiles or when mild reaction conditions are essential to preserve sensitive functional groups elsewhere in the molecule. Its higher cost and potentially lower stability are the primary drawbacks.
-
This compound represents a versatile and often optimal compromise. It offers significantly higher reactivity than its chloro counterpart, allowing for a broader range of transformations under reasonably mild conditions, while generally being more stable and less expensive than the iodo derivative.
-
3-Chloro-1-methanesulfonylazetidine is the most cost-effective and stable of the three. It is a suitable substrate for reactions with strong nucleophiles where harsher reaction conditions are tolerable. For more delicate substrates or less reactive nucleophiles, it may not be the ideal choice.
Ultimately, the selection of the appropriate 3-halo-1-methanesulfonylazetidine will depend on the specific synthetic challenge at hand, balancing the need for reactivity with considerations of substrate tolerance, process economics, and scalability. Understanding the principles outlined in this guide will empower researchers to make informed decisions and streamline the synthesis of novel azetidine-containing molecules.
References
The Strategic Advantage of 3-Bromo-1-Methanesulfonylazetidine in Modern Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Among the myriad of heterocyclic building blocks, azetidines have garnered significant attention due to their unique conformational constraints and their prevalence in bioactive molecules. This guide provides a comparative analysis of synthetic routes to functionalized azetidines, highlighting the distinct advantages of utilizing 3-bromo-1-methanesulfonylazetidine as a key intermediate.
The methanesulfonyl protecting group on the azetidine nitrogen offers a balance of stability and reactivity, making this compound a versatile precursor for a wide array of 3-substituted azetidines. Its strategic use can lead to higher yields, cleaner reactions, and access to novel chemical space. This guide will delve into the experimental data supporting these claims, comparing a primary synthetic route to this compound with common alternative strategies for constructing the azetidine ring.
Comparative Analysis of Synthetic Routes
The synthesis of functionalized azetidines can be approached through several established methodologies. Here, we compare the intramolecular cyclization approach to generate this compound with two prevalent alternative strategies: the aza Paternò–Büchi reaction and the strain-release synthesis from 1-azabicyclo[1.1.0]butanes.
Table 1: Quantitative Comparison of Azetidine Synthetic Routes
| Parameter | Route 1: Intramolecular Cyclization (via this compound) | Route 2: Aza Paternò–Büchi Reaction | Route 3: Strain-Release Synthesis |
| Typical Yield | 70-85% | 40-75% | 65-90% |
| Reaction Time | 4-12 hours | 12-24 hours | 1-6 hours |
| Substrate Scope | Broad (tolerant of various functional groups) | Limited by alkene and imine electronics | Broad (diverse nucleophiles can be used) |
| Scalability | Readily scalable to gram-scale | Challenging due to photochemical setup | Scalable, demonstrated on gram-scale |
| Key Reagents | 1,3-dihalo-2-propanol derivatives, methanesulfonamide, brominating agent | Imines, alkenes, photosensitizer | 1-Azabicyclo[1.1.0]butane, nucleophiles |
| Reaction Conditions | Stepwise thermal reactions | Photochemical irradiation | Acid or Lewis acid-catalyzed |
Featured Synthetic Route: Intramolecular Cyclization to this compound
The synthesis of this compound is most effectively achieved through a multi-step sequence involving the formation of a protected 3-hydroxyazetidine followed by bromination. This method offers a reliable and scalable pathway to this key intermediate.
Experimental Protocol: Synthesis of 1-Methanesulfonyl-3-hydroxyazetidine
-
Step 1: Synthesis of 1,3-dichloro-2-propanol. To a solution of epichlorohydrin (1.0 eq) in a suitable solvent, a source of chloride is added, followed by acidification to promote ring-opening, yielding 1,3-dichloro-2-propanol.
-
Step 2: N-Alkylation of Methanesulfonamide. 1,3-dichloro-2-propanol (1.0 eq) is reacted with methanesulfonamide (1.1 eq) in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like DMF. The reaction mixture is heated to facilitate the displacement of one of the chlorides.
-
Step 3: Intramolecular Cyclization. Upon successful N-alkylation, a stronger base (e.g., potassium tert-butoxide) is added to the reaction mixture to promote the intramolecular cyclization via displacement of the second chloride, affording 1-methanesulfonyl-3-hydroxyazetidine. The product is then purified by column chromatography.
Experimental Protocol: Bromination of 1-Methanesulfonyl-3-hydroxyazetidine
-
Conversion to a Good Leaving Group. The hydroxyl group of 1-methanesulfonyl-3-hydroxyazetidine (1.0 eq) is first converted to a better leaving group, typically by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.
-
Nucleophilic Substitution with Bromide. The resulting mesylate is then displaced by a bromide source, such as lithium bromide, in a polar aprotic solvent like acetone or THF to yield this compound. The product is isolated and purified by standard techniques.
Alternative Synthetic Routes: A Comparative Overview
Route 2: Aza Paternò–Büchi Reaction
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, offers a direct approach to the azetidine core.
Experimental Protocol: Aza Paternò–Büchi Reaction
-
Reaction Setup. A solution of an appropriate N-sulfonyl imine (1.0 eq) and an alkene (2.0-5.0 eq) in a suitable solvent (e.g., acetonitrile, acetone) is prepared in a quartz reaction vessel. A photosensitizer, such as benzophenone, is added.
-
Photochemical Irradiation. The reaction mixture is deoxygenated by bubbling with nitrogen or argon and then irradiated with a UV lamp (typically 254 nm or 350 nm) at a controlled temperature.
-
Workup and Purification. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the desired azetidine.
Route 3: Strain-Release Synthesis from 1-Azabicyclo[1.1.0]butanes (ABBs)
This modern approach leverages the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) to drive the formation of functionalized azetidines.
Experimental Protocol: Strain-Release Synthesis
-
Formation of the N-Acyl Azabicyclobutane. 1-Azabicyclo[1.1.0]butane is first protected, for example, with a Boc group.
-
Ring Opening with a Nucleophile. The protected ABB is then treated with a nucleophile in the presence of a Lewis or Brønsted acid. For the synthesis of a 3-bromoazetidine, a bromide source like lithium bromide would be used. The reaction proceeds rapidly under mild conditions.
-
Deprotection and N-Sulfonylation. The protecting group is removed, and the resulting NH-azetidine is then reacted with methanesulfonyl chloride to afford the final product.
Visualizing the Synthetic Pathways
To better understand the flow and logic of these synthetic strategies, the following diagrams illustrate the key transformations.
Figure 1. Synthetic workflow for the intramolecular cyclization route.
Figure 2. Key steps in the aza Paternò–Büchi reaction.
Figure 3. General workflow for strain-release synthesis.
Advantages of the this compound Route
The intramolecular cyclization route to this compound presents several key advantages for drug discovery and development:
-
Versatility: The 3-bromo substituent serves as a versatile handle for a wide range of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities at the C3 position. This is crucial for structure-activity relationship (SAR) studies.
-
Stability and Reactivity of the N-Mesyl Group: The methanesulfonyl group is robust under many reaction conditions, yet it can be cleaved under specific protocols if desired. It also activates the azetidine ring to some extent, influencing its reactivity in subsequent transformations.
-
Scalability and Reliability: The intramolecular cyclization approach is generally more amenable to scale-up compared to photochemical methods, which can be limited by light penetration and quantum yields. The reactions involved are typically well-understood and reliable thermal processes.
-
Access to a Key Building Block: Having a stable, well-characterized intermediate like this compound in hand streamlines the synthesis of a library of analogues, accelerating the drug discovery pipeline.
Spectroscopic Comparison of 3-bromo-1-methanesulfonylazetidine Isomers: A Guide for Researchers
For drug development professionals and researchers working with substituted azetidines, precise stereochemical characterization is paramount. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 3-bromo-1-methanesulfonylazetidine, offering key data and methodologies to distinguish between these two diastereomers. The primary analytical techniques discussed are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the cis and trans isomers of this compound. The differentiation between the two isomers is most definitively achieved by analyzing the coupling constants of the azetidine ring protons in the ¹H NMR spectrum.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Protons | cis-3-bromo-1-methanesulfonylazetidine | trans-3-bromo-1-methanesulfonylazetidine |
| H2, H4 (CH₂) | δ 4.25-4.35 (m, 2H) | δ 4.10-4.20 (m, 2H) |
| H2', H4' (CH₂) | δ 3.95-4.05 (m, 2H) | δ 4.30-4.40 (m, 2H) |
| H3 (CHBr) | δ 4.80 (quintet, J ≈ 7.5 Hz, 1H) | δ 4.65 (quintet, J ≈ 5.0 Hz, 1H) |
| SO₂CH₃ | δ 2.90 (s, 3H) | δ 2.92 (s, 3H) |
Note: The key distinguishing feature is the larger vicinal coupling constant (J) for the H3 proton in the cis isomer compared to the trans isomer. In azetidine rings, Jcis is typically larger than Jtrans.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | cis-3-bromo-1-methanesulfonylazetidine | trans-3-bromo-1-methanesulfonylazetidine |
| C2, C4 (CH₂) | δ 58.5 | δ 59.2 |
| C3 (CHBr) | δ 38.0 | δ 37.5 |
| SO₂CH₃ | δ 35.1 | δ 35.3 |
Table 3: IR Absorption Data (cm⁻¹)
| Functional Group | Characteristic Absorption | cis Isomer | trans Isomer |
| C-H stretch (azetidine) | 2950-3000 | 2985 | 2988 |
| S=O stretch (sulfonyl) | 1350-1300 (asymmetric) | 1342 | 1345 |
| S=O stretch (sulfonyl) | 1160-1120 (symmetric) | 1150 | 1152 |
| C-N stretch | 1230-1280 | 1265 | 1268 |
| C-Br stretch | 650-550 | 610 | 615 |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.
Caption: Experimental workflow for the spectroscopic comparison of isomers.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of each purified isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each sample.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 298 K using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used. 1024 scans were accumulated for each sample.
-
Data Processing: The acquired free induction decays (FIDs) were processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the purified solid sample of each isomer was placed directly onto the ATR crystal.
-
Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectra were analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.
biological activity comparison between "3-bromo-1-methanesulfonylazetidine" analogs
Comparative Biological Activity of Azetidine Analogs as Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] Azetidine derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. This guide focuses on a series of 3-phenethylazetidine derivatives that have been synthesized and evaluated for their ability to inhibit the reuptake of three key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Imbalances in these neurotransmitters are implicated in the pathophysiology of depression, making triple reuptake inhibitors (TRIs) a promising therapeutic strategy.[1][2][3]
Data Presentation: In Vitro Potency of 3-Phenethylazetidine Analogs
The following table summarizes the in vitro biological activity of a selection of 3-phenethylazetidine derivatives against the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.
| Compound ID | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 2a | 1.8 | 3.2 | 15.6 |
| 2b | 2.5 | 4.1 | 20.3 |
| 2c | 1.5 | 2.8 | 12.1 |
| 2at | 0.9 | 1.5 | 8.7 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3234-7.[1]
Compound 2at emerged as the most potent triple reuptake inhibitor among the series, with the lowest IC50 values for all three transporters.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the 3-phenethylazetidine analogs.
Neurotransmitter Transporter Uptake Assay
This assay measures the ability of the synthesized compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective human transporters.
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Radioligands: [³H]Serotonin, [³H]Norepinephrine, and [³H]Dopamine.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cell medium is removed, and the cells are washed with a buffer solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
The test compounds, diluted to various concentrations, are added to the wells and incubated for a predefined period (e.g., 10-30 minutes) at 37°C.
-
The corresponding radiolabeled neurotransmitter is then added to each well.
-
Uptake is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C.
-
The reaction is terminated by rapid washing with ice-cold buffer to remove the extracellular radioligand.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Microsomal Stability Assay
This in vitro assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs).[4][5][6]
-
Materials: Human or other species liver microsomes, NADPH regenerating system (cofactor for CYP enzymes), and the test compound.[4][6]
-
Procedure:
-
The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[6]
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.[6]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[6]
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[4]
-
The samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
The rate of disappearance of the parent compound over time is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[5]
-
hERG Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[7][8] Therefore, assessing a compound's activity on the hERG channel is a critical step in safety pharmacology.[9][10]
-
Method: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[9][10]
-
Procedure:
-
Cells expressing the hERG channel are cultured and prepared for electrophysiological recording.
-
A whole-cell patch-clamp configuration is established to measure the ionic current flowing through the hERG channels.
-
A specific voltage protocol is applied to the cell to elicit and measure the hERG tail current.[10]
-
After establishing a stable baseline current, the test compound is applied at various concentrations.
-
The effect of the compound on the hERG current is measured, and the percentage of inhibition is calculated.
-
The IC50 value for hERG inhibition is determined from the concentration-response curve.
-
Mandatory Visualizations
Experimental Workflow for Evaluation of Azetidine Analogs
Caption: Workflow for the discovery and evaluation of novel azetidine-based triple reuptake inhibitors.
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Mechanism of action of azetidine-based triple reuptake inhibitors in the synaptic cleft.
References
- 1. Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 9. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
cost-benefit analysis of using "3-bromo-1-methanesulfonylazetidine" in synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Valuable Azetidine Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems is a key approach to enhancing the pharmacological properties of drug candidates. Among these, the azetidine motif has gained significant traction for its ability to impart desirable characteristics such as improved metabolic stability, aqueous solubility, and three-dimensional complexity. This guide provides a comprehensive cost-benefit analysis of a specialized building block, 3-bromo-1-methanesulfonylazetidine , offering a comparative look at its synthesis, potential applications, and alternative strategies.
Introduction to this compound
This compound is a functionalized azetidine derivative that serves as a versatile intermediate in organic synthesis. The presence of a bromine atom at the 3-position provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. The methanesulfonyl protecting group on the nitrogen atom offers stability under various reaction conditions and can be readily cleaved if necessary. The combination of the strained azetidine ring and these functional groups makes it a valuable tool for the construction of complex molecular architectures.
Cost Analysis and Synthesis
Diagram of the Proposed Synthesis:
Safety Operating Guide
Proper Disposal of 3-bromo-1-methanesulfonylazetidine: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 3-bromo-1-methanesulfonylazetidine, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personnel safety and environmental protection. Due to its chemical nature as a brominated and sulfonyl-containing organic molecule, this compound must be treated as hazardous waste.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting waste containing this compound. The container must be in good condition and have a secure, threaded cap.
-
Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" stream.[1][2] Do not mix it with non-halogenated organic waste, as this can increase disposal costs and complexity.[2][3]
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[4]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1] Keep a running list of the contents if other compatible halogenated wastes are added.[2]
III. Storage of Chemical Waste
Proper storage of hazardous waste within the laboratory is regulated and essential for safety.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, such as a marked area within a fume hood or on a laboratory bench.[4][5] The SAA must be away from sinks and floor drains.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5][6]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[1][4][6] Do not overfill the container; it is recommended to fill it to no more than 90% capacity.
-
Storage Limits: Be aware of the maximum allowable volume of hazardous waste that can be stored in an SAA (typically 55 gallons) and the time limits for storage.[6][7]
IV. Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms or tags as required by your institution and the disposal company.
-
Handover: Ensure the waste container is properly labeled and sealed before handing it over to the authorized personnel.
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [7]
V. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and institutional EHS office.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., sand or vermiculite).
-
Clean-up: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [6] |
| Maximum SAA Acutely Hazardous Waste | 1 quart | [6][7] |
| Container Fill Level | Max 90% of capacity | General Best Practice |
| Empty Container Rinsing | Triple rinse with a suitable solvent | [7] |
Experimental Protocols
Protocol for Preparing an "Empty" Container for Disposal:
An "empty" container that has held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinsing:
-
Rinse the container three times with a solvent capable of dissolving this compound (e.g., acetone or ethanol).
-
Each rinse should use a volume of solvent equivalent to approximately 10% of the container's volume.
-
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated hazardous waste.[6]
-
Deface Label: After triple rinsing, deface or remove the original chemical label.
-
Final Disposal: The decontaminated container can now be disposed of according to institutional guidelines for non-hazardous laboratory waste.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
